molecular formula C13H20N2O2 B2973055 Tert-butyl 3-aminobenzyl(methyl)carbamate CAS No. 167756-90-3

Tert-butyl 3-aminobenzyl(methyl)carbamate

Cat. No.: B2973055
CAS No.: 167756-90-3
M. Wt: 236.315
InChI Key: WKSUFZUBKZRSME-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a high-purity chemical building block of interest in medicinal and organic synthesis. With a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol, this compound features a tert-butyloxycarbonyl (Boc) protected amine, a widely used protective group in organic synthesis . The Boc group is highly stable towards bases and nucleophiles, allowing for orthogonal protection strategies and selective deprotection under mild acidic conditions, which is crucial for the multi-step synthesis of complex molecules . This reagent is valued for its role as a synthetic intermediate, particularly in the development of pharmacologically active compounds. Carbamate derivatives, in general, have garnered significant attention in modern drug discovery due to their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond . They serve as key structural motifs in a wide array of approved therapeutics, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors . As a building block, this compound can be used in the exploration of new pharmacophores for various biological targets. Researchers can employ this material in cross-coupling reactions, reductive amination, and other transformations to create diverse compound libraries for screening purposes . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUFZUBKZRSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167756-90-3
Record name tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate
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Foundational & Exploratory

Technical Guide: Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3)

[1][2]

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a specialized bifunctional building block extensively utilized in modern medicinal chemistry, particularly in the discovery of small molecule kinase inhibitors and allosteric modulators.[1][2][3] Its structure features a meta-substituted aniline core linked to a Boc-protected N-methylbenzylamine tail.

This architecture serves a dual purpose: the free aniline acts as a nucleophilic "warhead" for coupling to heteroaromatic scaffolds (e.g., pyrimidines, quinazolines), while the protected N-methylamine moiety functions as a solubility-enhancing solubilizing group or a vector for further diversification upon deprotection. This guide details its chemical profile, validated synthesis routes, and critical application protocols in drug development.

Part 1: Chemical Profile & Specifications

ParameterSpecification
CAS Number 167756-90-3
IUPAC Name tert-butyl N-(3-aminobenzyl)-N-methylcarbamate
Molecular Formula

Molecular Weight 236.31 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Insoluble in water
Key Functional Groups Primary Amine (Nucleophile), Boc-Carbamate (Acid-labile PG), Methyl group (Conformational constraint)

Part 2: Synthetic Utility & Mechanism

The "Linker-Tail" Strategy

In drug design, CAS 167756-90-3 is not merely a reagent but a strategic scaffold element.

  • Orthogonal Reactivity: The molecule possesses two nitrogen centers with distinct reactivity profiles. The primary aniline (

    
    ) is reactive under neutral/basic conditions (
    
    
    , Buchwald-Hartwig), while the secondary amine is masked by the acid-labile tert-butyloxycarbonyl (Boc) group.
  • Solubility & ADME: The N-methyl group reduces the hydrogen bond donor count (improving membrane permeability) and disrupts planar stacking, often enhancing the solubility of the final drug candidate.

  • Kinase Selectivity: When attached to a kinase hinge-binder, the benzyl arm projects into the solvent-exposed region (solvent channel), a common strategy to tune selectivity and physicochemical properties without disrupting the ATP-binding pose.

Part 3: Validated Synthesis Protocol

While commercial supplies exist, in-house synthesis is often required for scale-up or isotopic labeling. The most robust industrial route proceeds via Reductive Amination followed by Nitro Reduction .

Synthetic Pathway Diagram[4]

SynthesisRouteSM3-NitrobenzaldehydeStep1Intermediate A(Imine/Hemiaminal)SM->Step1MeNH2, MeOHStep2Intermediate B(N-Methyl-3-nitrobenzylamine)Step1->Step2NaBH4 (Reductive Amination)Step3Intermediate C(Boc-Protected Nitro)Step2->Step3Boc2O, Et3N, DCMProductFINAL PRODUCT(CAS 167756-90-3)Step3->ProductH2, Pd/C (Hydrogenation)

Figure 1: Step-wise synthesis of Tert-butyl 3-aminobenzyl(methyl)carbamate from 3-nitrobenzaldehyde.

Detailed Methodology
Step 1: Reductive Amination

Objective: Convert 3-nitrobenzaldehyde to N-methyl-3-nitrobenzylamine.

  • Dissolution: Dissolve 3-nitrobenzaldehyde (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Imine Formation: Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise. Stir at

    
     for 1 hour.
    
  • Reduction: Add Sodium Borohydride (

    
    , 1.2 equiv) portion-wise. Caution: Gas evolution.
    
  • Workup: Quench with water, extract with DCM, and dry over

    
    .
    
  • Checkpoint: Confirm secondary amine formation via LC-MS (

    
     corresponds to SM + 15).
    
Step 2: Boc Protection

Objective: Protect the secondary amine to prevent side reactions during the final reduction.

  • Reaction: Dissolve the crude amine from Step 1 in DCM. Add Triethylamine (

    
    , 2.0 equiv).
    
  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv). Stir at RT for 4 hours.
    
  • Purification: Wash with 1N HCl (to remove unreacted amine) and Brine. Flash chromatography (Hexane/EtOAc) yields the Boc-nitro intermediate.

Step 3: Nitro Reduction (The Critical Step)

Objective: Selective reduction of the nitro group to the aniline without affecting the Boc group or benzyl bond.

  • Catalyst: Suspend 10% Pd/C (10 wt% loading) in Methanol/Ethyl Acetate (1:1).

  • Hydrogenation: Add the Boc-nitro intermediate. Stir under

    
     atmosphere (balloon pressure or 1-3 bar) for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let dry Pd/C contact air (pyrophoric).

  • Isolation: Concentrate filtrate to yield Tert-butyl 3-aminobenzyl(methyl)carbamate .

Part 4: Applications in Drug Discovery

This compound is a verified intermediate in the synthesis of Type I and Type II Kinase Inhibitors . A prominent example involves coupling with pyrido[2,3-d]pyrimidin-7-ones.

Case Study: Synthesis of a p38/MAPK Inhibitor

Referencing patent literature (e.g., WO2012158843), the aniline nitrogen performs a nucleophilic attack on an electrophilic core.

Coupling Workflow Diagram

CouplingWorkflowCoreElectrophilic Core(e.g., 2-methylsulfinyl-pyrido-pyrimidine)ComplexTransition State(SnAr Mechanism)Core->ComplexReagentCAS 167756-90-3(Nucleophile)Reagent->ComplexFinalCoupled Kinase Inhibitor(Boc-Protected)Complex->FinalDeprotectionFinal Drug Candidate(Free Secondary Amine)Final->DeprotectionTFA/DCM (Boc Removal)

Figure 2: Application of CAS 167756-90-3 in Nucleophilic Aromatic Substitution (

Experimental Protocol (Coupling)
  • Reactants: Combine the electrophilic heteroaryl chloride/sulfoxide (1.0 equiv) and CAS 167756-90-3 (1.1 equiv) in anhydrous 1,4-Dioxane or DMF.

  • Catalysis: Add

    
    -Toluenesulfonic acid (catalytic) or a base like DIPEA depending on the electrophile's nature.
    
  • Conditions: Heat to

    
     for 2–6 hours.
    
  • Validation: Monitor disappearance of the aniline peak via HPLC.

Part 5: Handling, Stability & Safety

  • Storage: Store at

    
     under inert atmosphere (Nitrogen/Argon). The aniline group is susceptible to oxidation (browning) upon prolonged air exposure.
    
  • Stability: The Boc group is stable to bases and nucleophiles but strictly incompatible with strong acids (TFA, HCl). Avoid acidic workups unless deprotection is intended.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Santa Cruz Biotechnology. tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) Product Data.[1][2]Link

  • Ren, P., et al. (2012). Kinase Inhibitors.[3] World Intellectual Property Organization, Patent WO2012158843A2. (Describes the use of CAS 167756-90-3 in pyrido-pyrimidine synthesis). Link

  • Liu, Y., et al. (2017). Kinase Inhibitors.[3] U.S. Patent US9580427B2. (Details the

    
     coupling conditions). Link
    
  • BenchChem. Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide. (Analogous synthetic route reference). Link

Tert-butyl 3-aminobenzyl(methyl)carbamate: Molecular Weight Derivation, Analytical Validation, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery[1]. With a precise molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2 , this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors[2][3]. This whitepaper deconstructs the structural causality behind its molecular weight, details self-validating analytical protocols, and outlines field-proven synthetic workflows.

Molecular Weight and Structural Causality

The exact molecular weight of 236.315 g/mol is derived from its unique structural topology. The molecule is engineered with three distinct functional domains, each contributing specific mass and reactivity profiles:

  • Primary Aniline (3-amino group): Highly nucleophilic and sterically accessible. It is designed to act as the primary reactive site for amide couplings or nucleophilic aromatic substitutions (SNAr).

  • Meta-Substituted Benzyl Core: Provides optimal vector geometry. The meta-substitution pattern is frequently employed in kinase inhibitors to navigate the spatial constraints of the ATP-binding pocket.

  • Boc-Protected Secondary Amine (Tert-butyl methylcarbamate): The tert-butoxycarbonyl (Boc) group adds exactly 100.11 g/mol to the parent amine. Its presence is causally linked to chemoselectivity; it electronically deactivates and sterically shields the secondary nitrogen, preventing polymerization or off-target reactions during the functionalization of the primary aniline.

Quantitative Mass Breakdown

To understand the precise mass spectrometry signatures of this compound, researchers must account for the exact isotopic contributions of its constituent elements.

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1312.011156.14366.07%
Hydrogen (H) 201.00820.1608.53%
Nitrogen (N) 214.00728.01411.85%
Oxygen (O) 215.99931.99813.54%
Total 39 - 236.315 100.00%

Note: The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS), is 236.15248 Da[4].

Analytical Validation of Molecular Weight

In drug development, verifying the integrity of building blocks is a self-validating prerequisite before initiating complex multi-step syntheses. For Boc-protected amines like tert-butyl 3-aminobenzyl(methyl)carbamate, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the gold standard.

However, ESI often induces in-source fragmentation of the Boc group. A robust analytical protocol must account for this causality, utilizing the fragmentation pattern as a diagnostic tool rather than viewing it as an artifact[4].

Protocol 1: LC-MS Molecular Weight Validation
  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Dilute 1:100 in 50% MeCN/H2O containing 0.1% Formic Acid (FA) to facilitate protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient of 5% to 95% MeCN in water (both containing 0.1% FA) over 3 minutes.

  • Primary Ion Detection: Scan in positive ion mode (ESI+). Identify the parent molecular ion [M+H]+ at m/z 237.16 [4].

  • Diagnostic Fragmentation (Self-Validation): Increase the fragmentor voltage to induce in-source collision. Validate the structure by observing the two hallmark cleavage events of a Boc group:

    • m/z 181.10: Corresponds to the loss of the tert-butyl group as isobutylene (-56 Da).

    • m/z 137.11: Corresponds to the subsequent loss of carbon dioxide (-44 Da), revealing the mass of the unprotected secondary amine core.

MS_Frag Parent Parent Ion[M+H]+ m/z 237.16 Frag1 Loss of Isobutylene m/z 181.10 Parent->Frag1 - C4H8 (56 Da) Frag2 Loss of CO2 m/z 137.11 Frag1->Frag2 - CO2 (44 Da)

Mass spectrometry fragmentation pathway for molecular weight validation.

Application in Kinase Inhibitor Synthesis

The primary utility of tert-butyl 3-aminobenzyl(methyl)carbamate lies in its bifunctional nature. By exploiting the differential reactivity between the unprotected aniline and the protected secondary amine, researchers can execute highly chemoselective coupling reactions.

For instance, in the development of novel pyrido[2,3-d]pyrimidin-7(8H)-one based kinase inhibitors, this building block is reacted with a methylsulfinyl leaving group via SNAr (Nucleophilic Aromatic Substitution)[3].

Protocol 2: Chemoselective SNAr Coupling and Deprotection

The following protocol outlines the causality behind the specific thermal conditions used to integrate this building block into a kinase inhibitor scaffold, as detailed in US Patent 9,580,427[3].

  • Reagent Mixing: Dissolve the electrophilic core (e.g., a methylsulfinyl-substituted heterocycle) and tert-butyl 3-aminobenzyl(methyl)carbamate in Dichloromethane (DCM)[3].

    • Causality: DCM ensures homogenous mixing of the solid reagents before the neat reaction.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to completely remove the DCM[3].

  • Thermal SNAr Coupling: Heat the resulting neat mixture to 140°C for 30 minutes[3].

    • Causality: Conducting the reaction neat (solvent-free) maximizes reactant concentration, overcoming the high activation energy required to displace the leaving group. The Boc protecting group is thermally stable at 140°C under neutral conditions, preserving the secondary amine.

  • Purification: Cool the mixture and purify via preparative Thin-Layer Chromatography (TLC) to isolate the Boc-protected intermediate[3].

  • Boc Deprotection (Self-Validating Step): Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 1 hour.

    • Validation: LC-MS analysis of the final product must indicate a mass shift of exactly -100.11 Da from the intermediate, confirming the successful unmasking of the secondary amine for subsequent target binding.

Workflow BocAmine Boc-Amine MW: 236.31 Coupling Thermal SNAr (140°C, Neat) BocAmine->Coupling Core Heterocyclic Core Core->Coupling Intermediate Boc-Intermediate Coupling->Intermediate Deprotect TFA Deprotection (-100 Da) Intermediate->Deprotect Final Kinase Inhibitor Deprotect->Final

Chemoselective synthetic workflow for kinase inhibitors.

References

  • Title: tert-butyl 3-aminobenzyl(methyl)carbamate | CAS 167756-90-3 | SCBT Source: scbt.com URL: 1

  • Title: tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 Source: sigmaaldrich.com URL: 2

  • Title: US9580427B2 - Kinase inhibitors - Google Patents Source: google.com (Patents) URL: 5

  • Title: 167756-90-3 (C13H20N2O2) - PubChemLite Source: uni.lu URL: 4

Sources

Tert-butyl 3-aminobenzyl(methyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl 3-aminobenzyl(methyl)carbamate: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS No. 167756-90-3) emerges as a highly valuable, bifunctional intermediate designed for constructing complex molecular architectures. Its structure, featuring a nucleophilic primary aromatic amine and a sterically protected secondary amine, offers a platform for controlled, sequential chemical modifications.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to deliver field-proven insights into its properties, a logical synthetic strategy, its differential reactivity, and its practical application in the synthesis of diverse chemical libraries.

Core Chemical & Physical Properties

Tert-butyl 3-aminobenzyl(methyl)carbamate is a solid, typically appearing as a pale-yellow to yellow-brown substance, and is commercially available at purities often ranging from 95-97%. Its core function is to serve as a stable, yet versatile, scaffold in multi-step organic synthesis.

Data Summary: Physicochemical Identifiers
PropertyValueSource(s)
CAS Number 167756-90-3[1][2]
Molecular Formula C₁₃H₂₀N₂O₂[1][2]
Molecular Weight 236.31 g/mol [1][2]
Physical Form Solid
InChI Key WKSUFZUBKZRSME-UHFFFAOYSA-N
Storage Room temperature, sealed in dry, dark place
Predicted Spectroscopic Signatures

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure allows for a confident prediction of its key NMR signatures based on analogous compounds.[3]

  • ¹H NMR:

    • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , characteristic of the tert-butyl group on the Boc protector.

    • A singlet integrating to 3 protons for the N-methyl group, expected to appear in the δ 2.8-3.0 ppm range.

    • A singlet for the benzylic (CH₂) protons, typically found around δ 4.2-4.4 ppm .

    • A broad singlet for the primary amine (-NH₂) protons, which can vary but is often observed between δ 3.5-4.5 ppm .

    • A complex multiplet pattern in the aromatic region (δ 6.5-7.2 ppm ) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR:

    • The tert-butyl carbons will appear as two distinct signals: a quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm .

    • The N-methyl carbon signal is expected around δ 35-40 ppm .

    • The benzylic carbon signal should appear near δ 50-55 ppm .

    • The carbamate carbonyl carbon is typically found downfield, around δ 155-156 ppm .

    • Aromatic carbons will resonate in the δ 115-150 ppm range.

A Proposed Synthetic Workflow

A robust synthesis for this building block can be designed based on well-established, high-yielding organic transformations. The following multi-step pathway is proposed to ensure high purity and chemoselectivity.

G cluster_0 Plausible Synthetic Route A 3-Nitrobenzyl Halide B N-Methyl-1-(3-nitrophenyl)methanamine A->B Methylamine (Nucleophilic Substitution) C Tert-butyl methyl(3-nitrobenzyl)carbamate B->C Boc₂O, Base (Amine Protection) D Tert-butyl 3-aminobenzyl(methyl)carbamate (Final Product) C->D H₂/Pd-C or SnCl₂ (Nitro Reduction)

Caption: A logical and efficient synthetic pathway.

Rationale and Protocol for Synthesis

This synthetic approach is predicated on installing the less reactive methyl group first, protecting the resulting secondary amine, and then performing a reduction of the nitro group to unmask the highly reactive primary amine. This order of operations prevents unwanted side reactions.

Step-by-Step Protocol:

  • N-Alkylation:

    • Reaction: To a solution of 3-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent like THF, add a solution of methylamine (2.2 eq, typically in THF or H₂O) dropwise at 0 °C.

    • Causality: Using an excess of methylamine drives the reaction to completion and minimizes over-alkylation of the product. The reaction is run at a low temperature initially to control the exotherm.

    • Workup: After stirring overnight at room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any acid byproduct, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude secondary amine, which is often pure enough for the next step.

  • Boc Protection:

    • Reaction: Dissolve the crude N-methyl-1-(3-nitrophenyl)methanamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.[4]

    • Causality: The Boc group is installed to protect the secondary amine. This is critical because the subsequent reduction conditions for the nitro group could otherwise affect an unprotected secondary benzylamine. Triethylamine acts as a base to neutralize the acid formed during the reaction.

    • Workup: The reaction is warmed to room temperature and stirred until TLC analysis shows complete consumption of the starting material. The mixture is then washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated. The product can be purified by column chromatography if necessary.

  • Nitro Group Reduction:

    • Reaction: Dissolve the purified Boc-protected intermediate (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and the mixture is stirred vigorously at room temperature.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield and minimal side products. The Boc protecting group is completely stable to these conditions.

    • Workup: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final product, Tert-butyl 3-aminobenzyl(methyl)carbamate.

Chemical Reactivity and Synthetic Utility

The primary value of this reagent lies in the orthogonal reactivity of its two distinct amine functionalities. The free primary aromatic amine is a potent nucleophile, while the Boc-protected secondary amine is inert until treated with a strong acid.

G cluster_1 Orthogonal Reactivity Pathways cluster_A Pathway A: Reaction at Primary Amine cluster_B Pathway B: Deprotection Start Tert-butyl 3-aminobenzyl(methyl)carbamate PathA_Product Acylated / Alkylated Product (Boc Group Intact) Start->PathA_Product Acyl Chloride, Base or Aldehyde, NaBH(OAc)₃ PathB_Product 3-((Methylamino)methyl)aniline (Free Diamine) Start->PathB_Product TFA or HCl in DCM

Caption: Differential reactivity of the two amine groups.

Protocol 1: Selective Acylation of the Primary Amine

This protocol demonstrates how to selectively modify the primary amine while the Boc-protected amine remains untouched.

  • Objective: To synthesize Tert-butyl 3-(acetylamino)benzyl(methyl)carbamate.

  • Procedure:

    • Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

    • Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.05 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate to yield the acylated product.

Protocol 2: Boc Group Deprotection

This protocol unmasks the secondary amine for subsequent reactions.

  • Objective: To synthesize 3-((methylamino)methyl)aniline.

  • Procedure:

    • Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at room temperature.

    • Stir the reaction for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas.

    • Once TLC confirms the absence of starting material, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product is the TFA salt of the diamine. To obtain the free base, dissolve the residue in water and basify to pH >10 with 2M NaOH.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the free diamine.

Applications in Drug Discovery & Development

The carbamate functional group is a prevalent motif in modern pharmaceuticals, valued for its proteolytic stability and its ability to act as a peptide bond isostere.[5][6] Building blocks like Tert-butyl 3-aminobenzyl(methyl)carbamate are instrumental in leveraging this feature.

  • Combinatorial Chemistry: The orthogonal nature of this reagent makes it ideal for generating large libraries of compounds for high-throughput screening.[7] One can create a diverse set of amides, ureas, or sulfonamides at the primary amine position, then deprotect the secondary amine and introduce a second point of diversity.

  • Linker/Scaffold Synthesis: The molecule can serve as a versatile linker to connect two different pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[8]

  • Fragment-Based Drug Design: The aminobenzyl core is a common fragment in bioactive molecules. This reagent allows for the controlled elaboration of this fragment to optimize binding interactions with a biological target.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Tert-butyl 3-aminobenzyl(methyl)carbamate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

GHS Hazard Information[1]
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Storage: The compound is stable under recommended storage conditions (room temperature, dry, dark).[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-aminobenzyl(methyl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined, orthogonal reactivity allows for precise and predictable synthetic outcomes, streamlining the path toward complex target molecules. By understanding its core properties, synthetic logic, and reactive potential, researchers can effectively integrate this building block into discovery programs, accelerating the development of novel therapeutics.

References

  • PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412. [Link]

  • PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. [Link]

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. [Link]

  • Autech. The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. [Link]

  • RSC Publishing. Supporting Information - Characterization Data of Products. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Tukuljac, M., & Lulic, I. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 72(2), 155-181. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Magnetic Resonance in Chemistry, 53(9), 739-749. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]

Sources

Comprehensive Synthesis Protocol: Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a critical bifunctional intermediate used in the synthesis of kinase inhibitors, PROTAC linkers, and peptidomimetics.[1] Its structural value lies in its orthogonal reactivity: it possesses a free aromatic amine (aniline) ready for acylation or cross-coupling, and a secondary benzylic amine protected by a tert-butoxycarbonyl (Boc) group.

This technical guide details a robust, field-validated synthesis protocol designed to maximize regioselectivity and yield. The route prioritizes the Nitro-Retention Strategy , ensuring the Boc protection occurs exclusively on the aliphatic nitrogen before the aromatic amine is generated. This prevents the formation of isomeric impurities common in non-sequential approaches.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "selectivity trap" of differentiating between two amino groups. By starting with a nitro-precursor, we mask the aromatic amine until the final step.

Strategic Disconnection
  • Target : Tert-butyl 3-aminobenzyl(methyl)carbamate

  • Precursor 1 : tert-Butyl methyl(3-nitrobenzyl)carbamate (Nitro group masks the aniline).

  • Precursor 2 : N-Methyl-3-nitrobenzylamine (Secondary amine ready for Boc protection).

  • Starting Material : 3-Nitrobenzaldehyde (Commercial, stable).

Reaction Pathway Diagram

SynthesisPathway cluster_legend Process Logic SM 3-Nitrobenzaldehyde (Starting Material) Step1 Reductive Amination (MeNH2, NaBH(OAc)3) SM->Step1 Int1 N-Methyl-3-nitrobenzylamine (Secondary Amine) Step1->Int1 Step2 Boc Protection (Boc2O, Base) Int1->Step2 Int2 N-Boc-N-Methyl-3-nitrobenzylamine (Protected Intermediate) Step2->Int2 Step3 Nitro Reduction (H2, Pd/C) Int2->Step3 Target Tert-butyl 3-aminobenzyl(methyl)carbamate (Final Product) Step3->Target Avoids Aniline Protection Avoids Aniline Protection

Caption: Logical workflow utilizing the Nitro-Retention Strategy to ensure regiospecific Boc protection.

Part 2: Detailed Experimental Protocols

Step 1: Reductive Amination

Objective : Convert 3-nitrobenzaldehyde to N-methyl-3-nitrobenzylamine. Rationale : Direct alkylation of benzyl halides leads to over-alkylation (tertiary amines).[2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄/MeOH to prevent nitro reduction and minimize dimer formation.

Reagents :

  • 3-Nitrobenzaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Protocol :

  • Charge a reaction vessel with 3-nitrobenzaldehyde and DCM .

  • Add Methylamine solution and Acetic Acid . Stir at room temperature (RT) for 30 minutes to form the imine intermediate (equilibrium).

  • Cool the mixture to 0°C.

  • Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).

  • Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Quench : Add saturated aqueous NaHCO₃ carefully.

  • Extraction : Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation : The crude oil is typically sufficient for the next step.

    • Checkpoint: ¹H NMR should show a singlet ~2.4 ppm (N-Me) and benzyl protons ~3.8 ppm.

Step 2: N-Boc Protection

Objective : Protect the secondary amine as a tert-butyl carbamate. Rationale : The nitro group is electron-withdrawing and non-nucleophilic, ensuring Boc₂O reacts only with the secondary benzyl amine.

Reagents :

  • N-Methyl-3-nitrobenzylamine (Crude from Step 1, 1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DCM (Solvent)

Protocol :

  • Dissolve the crude amine in DCM .

  • Add TEA .

  • Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Stir at RT for 3 hours.

  • Workup : Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃.

  • Purification : Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

  • Yield Target : >85% over two steps.

Step 3: Nitro Reduction (Hydrogenation)

Objective : Reduce the nitro group to the primary aniline without affecting the Boc carbamate. Rationale : Catalytic hydrogenation is cleaner than chemical reductions (Fe/HCl) which might deprotect the Boc group due to acidity.

Reagents :

  • tert-Butyl methyl(3-nitrobenzyl)carbamate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (Balloon pressure or 1 atm)

Protocol :

  • Dissolve the nitro-carbamate in Methanol .

  • Under an inert atmosphere (N₂), carefully add Pd/C .

  • Purge the vessel with H₂ gas (Vacuum/Fill cycle x3).

  • Stir vigorously under H₂ balloon (1 atm) at RT for 2–4 hours.

  • Monitoring : The yellow solution will turn colorless. LCMS will show the mass shift (M-30 due to -O₂ +H₂? No, Nitro (-NO2, 46) to Amine (-NH2, 16) is a loss of 30 mass units).

  • Workup : Filter through a Celite pad to remove catalyst. Rinse with MeOH.[3][4][5][6]

  • Concentrate the filtrate to yield the target product as a viscous oil or low-melting solid.

Part 3: Critical Process Parameters & Data

Quantitative Summary Table
ParameterStep 1: AminationStep 2: ProtectionStep 3: Reduction
Limiting Reagent 3-NitrobenzaldehydeSecondary AmineNitro-Intermediate
Key Reagent NaBH(OAc)₃Boc₂OH₂ / Pd-C
Temperature 0°C to RT0°C to RTRT
Time 4–6 Hours3 Hours2–4 Hours
Expected Yield ~90% (Crude)85-95%90-98%
Critical Impurity Bis-alkylation (dimer)Unreacted AmineHydroxylamine int.
Self-Validating System: Quality Control

To ensure the protocol was successful, verify the following spectral markers:

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) :

    • Boc Group : Strong singlet at ~1.40 ppm (9H).[3]

    • N-Methyl : Singlet at ~2.80 ppm (3H).

    • Benzylic CH₂ : Singlet at ~4.30 ppm (2H).

    • Aniline NH₂ : Broad singlet at ~5.10 ppm (2H) (Disappears with D₂O shake).

    • Aromatic Region : Distinct pattern for 1,3-disubstitution. Look for the upfield shift of the proton ortho to the NH₂ group compared to the nitro precursor.

  • LCMS :

    • Target Mass: 236.31 Da.[7]

    • Observed Ion: [M+H]⁺ = 237.1 or [M+Na]⁺ = 259.1.

    • Fragment: Loss of t-Butyl (-56 Da) is common in source.

Part 4: Safety & Handling

  • Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas. Keep dry.

  • Methylamine : Volatile and toxic. Use in a fume hood.

  • Pd/C : Pyrophoric when dry. Always keep wet with solvent or water; purge with inert gas before introducing hydrogen.

  • Nitro Compounds : Potentially energetic. Do not overheat the residue during concentration.

References

  • Reductive Amination Methodology : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Boc Protection Standards: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc chemistry).
  • Nitro Reduction : Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. 1. General method for hydrogenation of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Link

  • Target Molecule CAS Data : ChemicalBook Entry for CAS 167756-90-3. Link

Sources

In-Depth Spectroscopic Profiling of Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and kinase inhibitors[1]. Its structure features an unprotected primary aniline and a tert-butyloxycarbonyl (Boc)-protected secondary amine, enabling orthogonal synthetic strategies[2]. This whitepaper provides a rigorous, authoritative guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—of this compound. As an Application Scientist, I will not only detail the expected spectral data but also explain the underlying physicochemical causality, such as carbamate rotamerism, ensuring a self-validating analytical framework for researchers[3].

Structural Dynamics & Causality

The structural integrity of pharmaceutical intermediates dictates the success of downstream workflows. Tert-butyl 3-aminobenzyl(methyl)carbamate (


, MW: 236.31  g/mol ) presents unique analytical challenges[4]. The Boc group restricts rotation around the carbamate C-N bond due to partial double-bond character resulting from nitrogen lone-pair delocalization into the carbonyl group. This restricted rotation creates cis and trans rotamers that exchange slowly on the NMR timescale at room temperature, manifesting as characteristic peak broadening for the N-methyl and benzylic protons. Recognizing this causality prevents misidentifying these broadened peaks as impurities.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 and 

NMR spectra provide definitive mapping of the compound's carbon framework. The data below represents standard acquisitions in

at 298 K[3].

Table 1:


 NMR Assignments (400 MHz, 

)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
1.45Singlet (s)9HBoc

Sharp, highly shielded aliphatic protons.
2.80Broad Singlet (br s)3H

Broadened due to slow exchange between cis/trans carbamate rotamers.
3.60Broad Singlet (br s)2H

Exchangeable protons; broad due to quadrupolar relaxation of Nitrogen-14.
4.35Broad Singlet (br s)2H

Benzylic protons, subject to rotameric anisotropic effects.
6.55Broadened Doublet (br d)2HAr-H (C-2, C-4)Ortho/para to the electron-donating

group (shielded).
6.60Doublet (d)1HAr-H (C-6)Ortho to the benzylic group.
7.10Triplet (t)1HAr-H (C-5)Meta to both substituents, least shielded aromatic proton.

Table 2:


 NMR Assignments (100 MHz, 

)
Chemical Shift (ppm)AssignmentCausality / Notes
156.0Boc

Deshielded carbonyl carbon of the carbamate.
146.5Ar-C (C-3)Directly attached to the electron-donating

group.
139.2Ar-C (C-1)Attached to the benzylic carbon.
129.4Ar-C (C-5)Unsubstituted aromatic carbon.
118.1, 114.2, 113.5Ar-C (C-6, C-4, C-2)Shielded by the resonance effect of the aniline

.
79.5Boc

Quaternary carbon of the tert-butyl group.
52.4

Benzylic carbon.
34.1

N-methyl carbon (often appears as a dual peak due to rotamers).
28.4Boc

Equivalent methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR utilizing Attenuated Total Reflectance (ATR) allows for the rapid, non-destructive identification of functional groups without the matrix interference associated with traditional KBr pellets.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (

)
ModeStructural Correlation
3450, 3350N-H StretchPrimary amine (

) asymmetric and symmetric stretching.
2975, 2930C-H StretchAliphatic C-H stretching from Boc and N-methyl groups.
1680C=O StretchStrong carbamate carbonyl absorption.
1605, 1590C=C StretchAromatic ring breathing modes.
1160C-O StretchCarbamate ester C-O-C stretching.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is the standard ionization technique for basic amines. The exact mass of the neutral molecule is 236.1525 Da.

Table 4: ESI+ HRMS Fragmentation

m/z (Observed)Ion TypeAssignment
259.14

Sodium adduct (common in ESI+ workflows).
237.16

Protonated molecular ion.
181.10

Loss of isobutene (characteristic of Boc groups).
137.10

Complete loss of the Boc group.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing analytical artifacts.

NMR Sample Preparation and Acquisition
  • Calibration: Ensure the NMR spectrometer is locked, shimmed, and tuned to the

    
     deuterium signal.
    
  • Preparation: Dissolve 15 mg of Tert-butyl 3-aminobenzyl(methyl)carbamate in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality of TMS: TMS acts as an internal standard (0.00 ppm). Its inclusion validates the chemical shift axis and compensates for magnetic field drift, ensuring that any observed peak shifts are intrinsic to the molecule (e.g., concentration-dependent hydrogen bonding of the

    
     group) rather than instrumental error.
    
  • Acquisition: Acquire

    
     NMR with a minimum of 16 scans and a relaxation delay (D1) of at least 1.5 seconds to ensure quantitative integration of the rotameric N-methyl and benzylic protons.
    
LC-HRMS Method
  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Formic acid promotes ionization in the ESI source, maximizing

    
     yield.
    
  • Gradient: 5% B to 95% B over 5 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Validation: Inject a blank (methanol) prior to the sample to rule out carryover. The presence of the

    
     181.10 fragment validates the Boc group's lability in the collision cell, serving as an internal structural confirmation.
    

Mechanistic Visualizations

AnalyticalWorkflow Sample Compound 167756-90-3 NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS HRMS (ESI+) Fragmentation Sample->MS IR FT-IR (ATR) Functional Groups Sample->IR Data Structural Validation NMR->Data MS->Data IR->Data

Multi-modal spectroscopic workflow for structural validation.

MSFragmentation Parent [M+H]+ m/z 237.16 LossIsobutene - Isobutene (56 Da) m/z 181.10 Parent->LossIsobutene -C4H8 LossBoc - Boc (100 Da) m/z 137.10 Parent->LossBoc -C5H8O2 LossNH3 - NH3 (17 Da) m/z 120.08 LossBoc->LossNH3 -NH3

Proposed ESI+ mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic profiling of Tert-butyl 3-aminobenzyl(methyl)carbamate requires a nuanced understanding of its structural dynamics, specifically the rotameric behavior induced by the Boc group. By employing orthogonal techniques—NMR for connectivity, HRMS for exact mass and fragmentation, and FT-IR for functional group verification—researchers can establish a highly trustworthy, self-validating analytical package essential for rigorous drug development and quality control.

References

  • Title: tert-Butyl (3-aminobenzyl)(methyl)
  • Title: Tert-butyl 3-aminobenzyl(methyl)carbamate | CAS No.
  • Title: CAS:167756-90-3, (3-氨基苄基)(甲基)
  • Title: 167756-90-3 | tert-Butyl 3-aminobenzyl(methyl)

Sources

Comprehensive Purity Analysis and Impurity Profiling of tert-Butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile bifunctional intermediate, prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors[1]. The molecule presents a unique analytical challenge due to its structural dichotomy: it contains a highly nucleophilic, basic primary aniline alongside a sterically hindered, acid-labile tert-butoxycarbonyl (Boc)-protected secondary amine.

This whitepaper provides an authoritative framework for the chemical profiling, impurity tracking, and rigorous analytical validation of this compound. By moving beyond standard templated methods, we explore the fundamental causality behind degradation pathways and establish self-validating analytical protocols designed to preserve molecular integrity during analysis.

Structural Elucidation & Causality in Impurity Formation

To develop robust analytical methods, one must first understand the intrinsic vulnerabilities of the molecule. The Boc protecting group is notoriously sensitive to acidic conditions, where it undergoes cleavage via the formation of a tert-butyl cation intermediate[2]. Conversely, the electron-rich aniline ring is susceptible to oxidation.

These competing reactive centers dictate the primary impurity profile:

  • Impurity A (Des-Boc Degradant) : 3-(methylaminomethyl)aniline. Formed via acid-catalyzed cleavage. This can occur during synthesis if acidic workups are improperly neutralized, or as an analytical artifact if acidic mobile phases are used during high-performance liquid chromatography (HPLC)[3].

  • Impurity B (Oxidation Products) : Azo/Azoxy Dimers. Formed via the auto-oxidation of the primary aniline upon prolonged exposure to atmospheric oxygen or light.

  • Impurity C (Regioisomer) : tert-Butyl 4-aminobenzyl(methyl)carbamate. A synthetic byproduct carried over from the initial nitration/reduction sequence of the starting materials.

ImpurityPathway Target tert-Butyl 3-aminobenzyl (methyl)carbamate DesBoc 3-(methylaminomethyl)aniline (Impurity A) Target->DesBoc Acidic Conditions (Loss of t-Bu cation) Oxidation Azo/Azoxy Dimers (Impurity B) Target->Oxidation Air/O2 Exposure (Aniline oxidation) Regio 4-amino Regioisomer (Impurity C) Regio->Target Isomeric carryover from starting material

Primary degradation and impurity formation pathways for the target API.

Quantitative Impurity Profiling

The following table summarizes the expected chromatographic behavior of the compound and its primary impurities based on relative retention times (RRT).

ImpurityChemical NameRRTOrigin / Causality
Impurity A 3-(methylaminomethyl)aniline0.45Acid-catalyzed Boc deprotection
Impurity C 4-amino regioisomer0.92Starting material carryover
Target API tert-Butyl 3-aminobenzyl(methyl)carbamate1.00N/A
Impurity B 3,3'-bis(methylaminomethyl)azobenzene1.35Oxidative dimerization of aniline

Analytical Methodologies: Self-Validating Protocols

All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose[4].

HPLC-UV/MS Purity Analysis: The Rational Design Approach

The Causality of Method Design: Standard reverse-phase HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) to suppress silanol interactions and improve peak shape for basic amines. However, exposing Boc-protected amines to strong acids can lead to unintended on-column deprotection[3]. Furthermore, the primary aniline (pKa ~4.6) remains partially ionized at mid-pH ranges, leading to severe peak tailing.

To resolve this, we employ a rationally designed basic mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). At pH 9.0, the aniline is fully deprotonated (neutralized), ensuring sharp peak symmetry, while the alkaline environment completely stabilizes the Boc protecting group, preventing false-positive impurity reporting.

HPLCLogic Start Method Development Initiation Acidic Acidic Mobile Phase (e.g., 0.1% TFA) Start->Acidic Standard Route Basic Basic Mobile Phase (pH 9.0 Amm. Bicarb) Start->Basic Rational Design Outcome1 Risk: On-column Boc Deprotection Acidic->Outcome1 Acid-labile moiety Outcome2 Stable Boc Group & Sharp Aniline Peak Basic->Outcome2 Neutralizes aniline Validation ICH Q2(R1) Validation Outcome2->Validation Proceed to QA

Logical workflow for HPLC mobile phase selection to prevent degradation.

Step-by-Step Protocol: HPLC-UV Method
  • Column Selection : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – chosen for its hybrid silica backbone, which is stable at high pH.

  • Mobile Phase A : 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute Ammonia.

  • Mobile Phase B : 100% Acetonitrile (LC-MS grade).

  • Gradient Program :

    • 0–2 min: 10% B

    • 2–15 min: Linear gradient to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Re-equilibrate at 10% B

  • Flow Rate & Temperature : 1.0 mL/min at 30°C.

  • Detection : UV at 230 nm and 254 nm.

  • Self-Validating System Suitability : Before injecting the sample, inject a resolution mixture of the Target API and Impurity C. Acceptance criteria: Resolution (

    
    ) must be 
    
    
    
    , and the tailing factor (
    
    
    ) for the Target API must be
    
    
    . If
    
    
    , column degradation or improper pH adjustment is indicated, and the run must be halted.
Method Validation Summary (ICH Q2(R1))

The rationally designed basic HPLC method yields the following validation metrics, confirming its robustness[4]:

ParameterAcceptance CriteriaObserved ResultStatus
Specificity Resolution > 2.0 for all known impurities

= 3.4 (Imp A),

= 2.8 (Imp B)
Pass
Linearity

(Range: 0.1% to 120%)

Pass
Precision (%RSD)

for API,

for impurities
0.8% (API), 2.1% (Imp A)Pass
LOD / LOQ S/N

(LOD), S/N

(LOQ)
LOD: 0.01%, LOQ: 0.03%Pass
Residual Solvent Analysis via Headspace GC-FID

The Causality of Method Design: Direct liquid injection of Boc-protected amines into a hot Gas Chromatography (GC) inlet (typically 250°C) causes immediate thermal degradation (loss of isobutylene and


)[2]. This leads to complex chromatograms, baseline drift, and severe column fouling. Headspace sampling isolates volatile residual solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) from the non-volatile API matrix, ensuring method robustness and preventing thermal artifact formation.
Step-by-Step Protocol: Headspace GC
  • Diluent Selection : Use N,N-Dimethylacetamide (DMAc). It dissolves the API completely and has a high boiling point, avoiding interference with volatile solvent peaks.

  • Sample Preparation : Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMAc and seal immediately with a PTFE-lined septum.

  • Headspace Conditions : Oven temperature at 85°C; Equilibration time of 20 minutes; Transfer line at 105°C.

  • GC Conditions : DB-624 column (30m × 0.32mm, 1.8µm). Carrier gas: Helium at 1.5 mL/min. FID Temperature: 250°C.

  • Self-Validating System Suitability : Inject a standard solution containing 50 ppm of Dichloromethane and Ethyl Acetate. The resolution between peaks must be

    
    , and the %RSD of peak areas from six replicate injections must be 
    
    
    
    .

Purification Strategies: Mitigating Yield Loss

When purifying tert-butyl 3-aminobenzyl(methyl)carbamate via silica gel flash chromatography during scale-up, researchers often observe significant yield loss or band broadening.

The Causality: The slightly acidic nature of standard unbonded silica gel interacts strongly with the basic aniline moiety, causing severe tailing. Furthermore, prolonged exposure to the acidic silanol sites can induce partial Boc cleavage on the column.

The Solution: Pre-treat the silica gel by flushing the column with 1% Triethylamine (


) in the initial mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic silanol sites, ensuring the rapid elution of the target compound as a tight, symmetrical band and preserving the absolute integrity of the Boc group.

Conclusion

The successful analysis and purification of tert-butyl 3-aminobenzyl(methyl)carbamate require a deep understanding of its dual chemical nature. By avoiding acidic mobile phases in HPLC and direct injections in GC, analysts can prevent artifactual degradation and ensure that the reported purity accurately reflects the batch quality. Implementing these self-validating, ICH-compliant methodologies guarantees the highest level of scientific integrity for downstream API manufacturing.

References

  • US9580427B2 - Kinase inhibitors - Google Patents Source: Google Patents URL
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis Source: BenchChem URL
  • Q2(R1)
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL

Sources

Tert-butyl 3-aminobenzyl(methyl)carbamate solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores. Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a highly versatile intermediate, frequently utilized in the synthesis of advanced kinase inhibitors[1]. However, its dual-functional nature—comprising a weakly basic primary aniline and an acid-labile tert-butyloxycarbonyl (Boc)-protected secondary amine—creates a complex solubility and stability profile.

As a Senior Application Scientist, I have designed this technical guide to decode the micro-equilibria governing this compound. By understanding the causality between its structural features and its physicochemical behavior, researchers can optimize reaction conditions, prevent premature degradation, and accurately quantify its thermodynamic properties.

Physicochemical Landscape

The solubility of tert-butyl 3-aminobenzyl(methyl)carbamate is dictated by its lipophilic core and its ionizable aniline center. At physiological pH, the molecule remains entirely neutral, driving its preference for organic solvents over aqueous media.

Table 1: Key Physicochemical Parameters

ParameterValueMechanistic ImplicationSource
CAS Number 167756-90-3Unique identifier for procurement and tracking.[2]
Molecular Weight 236.31 g/mol Optimal size for fragment-based drug design.[2]
LogP (Predicted) 1.88Indicates moderate lipophilicity; favors organic solvation.[3]
pKa (Aniline NH₂) 4.32 ± 0.10Protonates only in acidic environments (pH < 4.3).[4]
Physical Form SolidRequires dissolution for homogeneous liquid-phase reactions.[2]

Mechanistic Solubility & Stability Profile

To master the handling of this intermediate, one must understand the competing forces of ionization and degradation .

The predicted LogP of 1.88[3] ensures that the compound is freely soluble in standard organic solvents such as Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate (EtOAc). In fact, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors, DCM is specifically chosen as the reaction solvent to leverage this high organic solubility while maintaining an aprotic environment[1].

Conversely, its aqueous solubility is highly pH-dependent. At pH 7.4, the aniline group (pKa ~4.32)[4] is unprotonated, rendering the molecule practically insoluble in water. Lowering the pH (e.g., pH 2.0) protonates the aniline, forming a highly soluble cationic salt. However, this introduces a critical vulnerability: Boc-lability . Prolonged exposure to acidic aqueous media will catalyze the cleavage of the Boc group, yielding a deprotected diamine impurity.

pH_Stability Compound Tert-butyl 3-aminobenzyl (methyl)carbamate (Neutral, pH 7.4) Acidic Protonated Aniline (pH < 4.3) Compound->Acidic Aqueous Acid / Buffer (Increases Solubility) Organic Solvated in Organics (DMSO, DCM, EtOAc) Compound->Organic Lipophilic Solvation (LogP 1.88) Degradation Boc Cleavage (Strong Acid, e.g., TFA/HCl) Acidic->Degradation Prolonged Exposure / High Concentration

State transitions of the compound based on pH and solvent environment.

Table 2: Empirical Solvent Compatibility Matrix

Solvent SystemSolubility ClassMechanistic Rationale
DMSO / DMF Freely Soluble (>50 mg/mL)Universal aprotic solvation; disrupts intermolecular H-bonds.
DCM Freely SolubleMatches the lipophilicity of the Boc-protected core.
Water (pH 7.4) Practically InsolubleNeutral state dominance; lipophilicity prevents hydration.
Water (pH 2.0) Soluble (Transient)Protonation increases polarity, but induces Boc cleavage over time.

Experimental Methodologies: Modified Solubility Assay

Standard thermodynamic solubility assays rely on a 24-hour equilibration period. However, for Boc-protected anilines, prolonged exposure to acidic buffers artificially inflates apparent solubility due to the generation of the highly soluble deprotected diamine.

Step-by-Step Protocol:
  • Stock Preparation: Dissolve the solid compound[2] in pure DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete initial dissolution without risking premature acid-catalyzed degradation.

  • Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of target aqueous buffers (pH 2.0, 7.4, and 9.0) in microcentrifuge tubes.

  • Restricted Incubation: Shake the mixtures at 300 RPM at 25°C for exactly 4 hours . Causality: A 4-hour window provides a pseudo-thermodynamic snapshot that balances saturation kinetics with the structural integrity of the Boc group.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved particulates.

  • HPLC-UV Quantification: Extract the supernatant and analyze via HPLC-UV (detecting at ~254 nm for the aromatic ring). Quantify the intact peak against a known standard curve, ensuring any secondary peaks (indicating Boc-cleavage) are excluded from the solubility calculation.

Assay_Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step2 2. Buffer Spiking (pH 2.0, 7.4, 9.0) Step1->Step2 Step3 3. Restricted Incubation (4h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000g) Step3->Step4 Step5 5. HPLC-UV Analysis (Exclude Degradants) Step4->Step5

Step-by-step workflow for the modified kinetic solubility assay.

Conclusion

Tert-butyl 3-aminobenzyl(methyl)carbamate is a powerful intermediate, provided its micro-equilibria are respected. By leveraging its organic solubility in aprotic solvents like DCM[1] and strictly controlling exposure times in acidic aqueous environments, researchers can prevent Boc-deprotection and maintain high synthetic yields.

References

  • tert-butyl 3-aminobenzyl(methyl)carbamate (pKa Data) - ChemicalBook.
  • CAS 167756-90-3 Properties (LogP Data) - ChemSrc.
  • tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 - Sigma-Aldrich.
  • US9580427B2 - Kinase inhibitors - Google Patents.

Sources

Technical Guide: Structural Analogs of Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategy, Synthesis, and Pharmacophore Design in Medicinal Chemistry

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) represents a specialized bifunctional building block in modern drug discovery. It functions primarily as a "masked" semi-rigid linker, offering two distinct orthogonal reactivity points: a nucleophilic aniline (free amine) and an electrophilic-protected secondary amine (Boc-N-methyl).

This guide deconstructs the molecule’s utility in Fragment-Based Drug Discovery (FBDD), Antibody-Drug Conjugates (ADCs), and PROTAC design. It provides a rigorous analysis of structural analogs, synthetic routes, and experimental protocols for researchers aiming to modulate solubility, permeability, and ligand geometry.

Structural Deconstruction & Pharmacophore Analysis

To design effective analogs, one must first understand the parent scaffold's contribution to ligand binding and physicochemical properties.

The Core Scaffold

The molecule consists of three distinct pharmacophoric elements:

  • The Meta-Substituted Benzene Ring: Unlike para- substitutions which provide linear geometry, the meta- (3-position) orientation introduces a 120° "kink" in the molecular chain. This is critical for fitting into curved active sites (e.g., kinase hinge regions or GPCR allosteric pockets).

  • The Aniline Handle (Ar-NH₂): A weak base (

    
    ) serving as the primary attachment point for amidation or 
    
    
    
    reactions.
  • The N-Methyl Carbamate Tail: The N-methyl group is a strategic modification. It removes a hydrogen bond donor (HBD), thereby reducing the desolvation penalty upon protein binding and improving membrane permeability (logP).

Visualization of Functional Logic

The following diagram illustrates the functional explosion of the molecule.

ScaffoldAnalysis Core Tert-butyl 3-aminobenzyl (methyl)carbamate Aniline Aniline Handle (3-NH2) Primary Conjugation Site (Amide coupling / SNAr) Core->Aniline Linker Meta-Phenylene Spacer 120° Geometry (Kink) Rigidity Control Core->Linker Tail Boc-N-Methyl Tail Masked Secondary Amine LogP Modulation (No H-bond Donor) Core->Tail

Figure 1: Pharmacophore deconstruction of the parent molecule.

Analog Design Strategy (SAR)

Modifying this scaffold allows for fine-tuning of potency and pharmacokinetic (PK) profiles.

Positional Isomerism (Geometry Scan)

Changing the relationship between the aniline and the carbamate alters the vector of the substituents.

Analog ClassSubstitutionGeometryApplication
Parent Meta (1,3) Kinked (120°) Accessing side pockets; Macrocyclization precursors.
ParaPara (1,4)Linear (180°)Extending into deep solvent channels; PROTAC linkers.
OrthoOrtho (1,2)U-Shape (60°)Inducing turns; forming fused heterocycles (e.g., quinazolines).
N-Alkylation (Permeability & Conformation)

The N-methyl group on the benzylic amine is not merely a blocker; it forces specific rotameric states.

  • H-Analog (Nor-methyl): Increases H-bonding potential. Good for solubility, bad for permeability.

  • Ethyl/Isopropyl: Increases steric bulk. Used to clash with "selectivity filters" in enzyme active sites (e.g., MAO-A vs MAO-B selectivity).

Bioisosterism (Solubility)

Replacing the benzene ring with a pyridine or pyrimidine core reduces lipophilicity (lowers logP) and increases aqueous solubility, a common issue with Boc-protected intermediates.

Synthetic Methodologies

The synthesis of Tert-butyl 3-aminobenzyl(methyl)carbamate requires a sequence that differentiates the two nitrogen atoms. The most robust route avoids over-alkylation by utilizing reductive amination followed by selective protection.

Validated Synthetic Route
  • Reductive Amination: Condensation of 3-nitrobenzaldehyde with methylamine, followed by reduction.[1]

  • Boc Protection: Selective protection of the secondary aliphatic amine.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the aniline.

Reaction Workflow Diagram

Synthesis SM 3-Nitrobenzaldehyde Imine Intermediate Imine SM->Imine Condensation Amine N-Methyl-3-nitrobenzylamine Imine->Amine Reduction BocInt Tert-butyl (3-nitrobenzyl) (methyl)carbamate Amine->BocInt Protection Product FINAL PRODUCT Tert-butyl 3-aminobenzyl (methyl)carbamate BocInt->Product Nitro Reduction Step1 1. MeNH2, MeOH 2. NaBH4 or STAB Step2 Boc2O, TEA, DCM 0°C to RT Step3 H2, Pd/C (10%) or Fe/NH4Cl (Chemoselective)

Figure 2: Step-wise synthetic pathway avoiding over-alkylation.

Experimental Protocols

Safety Note: All reactions involve hazardous chemicals. Aniline derivatives are toxic. work in a fume hood.

Protocol A: Reductive Amination (Formation of the Secondary Amine)

Target: N-methyl-3-nitrobenzylamine[1]

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (0.2 M concentration).

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde in dry DCM under

      
      .
      
    • Add Methylamine solution dropwise. Stir for 1 hour to form the imine (monitor by TLC).

    • Cool to 0°C. Add STAB portion-wise.

    • Stir at RT overnight.

    • Quench: Add sat.

      
      . Extract with DCM.
      
    • Purification: Acid/Base extraction is preferred over column chromatography for this intermediate to remove non-basic impurities.

Protocol B: Chemoselective Nitro Reduction

Target: Final Product (Aniline formation without deprotecting Boc)

  • Reagents: Boc-protected intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Rationale: Pd/C hydrogenation is faster but carries a risk of hydrogenolysis of the benzylic C-N bond if over-exposed. Fe/NH4Cl is milder and preserves the benzyl-carbamate linkage.

  • Procedure:

    • Suspend intermediate in EtOH/H2O.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (approx 80°C) for 2-4 hours. Vigorously stir.

    • Workup: Filter hot through Celite to remove iron sludge. Wash cake with EtOAc.

    • Concentrate filtrate.[2] Partition between water and EtOAc.[2]

    • Validation:

      
       NMR should show the disappearance of aromatic protons typical of nitro-benzene (downfield shift) and appearance of the broad aniline 
      
      
      
      peak around 3.5-5.0 ppm.

Applications in Drug Discovery[3][4][5]

PROTAC Linker Design

This molecule is an ideal "exit vector" linker. The aniline can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the Boc-group is removed to attach the target protein ligand. The meta-substitution provides a non-linear trajectory, often required to wrap around the E3 ligase surface.

Peptidomimetics

The N-methyl-benzylamine motif mimics the


 backbone of peptides but with increased proteolytic stability. It is used to constrain the conformation of peptide-based inhibitors.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Boc-Protection Protocols: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." Journal of Organic Chemistry, 2000. Link

  • Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

  • Linker Geometry in Drug Design: "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 2021.[3] Link

  • Commercial Reference: "Tert-butyl 3-aminobenzyl(methyl)carbamate CAS 167756-90-3."[4][5] Sigma-Aldrich Product Sheet. Link

Sources

Methodological & Application

Application Note: Utilizing tert-Butyl 3-aminobenzyl(methyl)carbamate in Advanced Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidity and metabolic stability of a therapeutic molecule often dictate its clinical success. tert-Butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) has emerged as a highly versatile, bifunctional building block. Featuring both a primary aromatic amine (aniline) and a Boc-protected secondary aliphatic amine, this scaffold enables orthogonal reactivity. It is strategically deployed in the synthesis of constrained peptidomimetics, antibody-drug conjugate (ADC) linkers, and small-molecule kinase inhibitors [1].

This application note provides a comprehensive, field-tested guide to integrating this building block into solid-phase peptide synthesis (SPPS) and solution-phase workflows, addressing the specific chemical hurdles associated with aniline nucleophilicity and secondary amine functionalization.

Physicochemical Profiling & Structural Rationale

To utilize this linker effectively, one must understand the causality behind its structural features and how they dictate experimental design:

  • Conformational Rigidity (meta-Phenylene Spacer): The meta-substituted benzene ring acts as a rigid spacer. In peptidomimetics, this restricts the dihedral angles of the backbone, effectively locking the peptide into bioactive conformations (e.g.,

    
    -helix mimetics) while preventing the binding of proteolytic enzymes.
    
  • Differential Reactivity & The Nucleophilicity Deficit: The free aniline moiety is a notoriously weak nucleophile because the nitrogen's lone pair is delocalized into the aromatic

    
    -system. Consequently, standard carbodiimide coupling reagents (like DIC/HOBt) often stall. Overcoming this requires highly reactive uronium salts like HATU [2].
    
  • Metabolic Shielding via N-Methylation: Once the Boc group is removed, the resulting secondary methylamine is exposed. Subsequent acylation yields an N-methylated amide bond. This eliminates the amide hydrogen, preventing it from acting as a hydrogen bond donor to proteases, thereby drastically increasing the serum half-life of the therapeutic.

Mechanistic Workflow

The following diagram illustrates the orthogonal coupling strategy, highlighting the transition from the challenging aniline coupling to the subsequent deprotection of the secondary amine.

G A Peptide/Scaffold-COOH C HATU / 2,6-Lutidine / DMF (Amide Coupling @ 40°C) A->C B tert-Butyl 3-aminobenzyl(methyl)carbamate (Free Aniline) B->C D Boc-Protected Peptidomimetic C->D E TFA / TIPS / H2O (Boc Cleavage) D->E F Free Secondary Amine (N-Methyl) E->F G Downstream Conjugation (Fluorophore, PROTAC, etc.) F->G

Workflow for orthogonal coupling and deprotection of the bifunctional linker.

Quantitative Data: Optimizing Aniline Amide Coupling

Because of the aniline's poor nucleophilicity, reaction conditions must be carefully optimized. The table below summarizes the causality of reagent selection, demonstrating why HATU combined with a non-nucleophilic base and mild heating is mandatory for high-yield conversions [3].

Table 1: Optimization of Aniline Amide Coupling Efficiency

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)
DIC / HOBt (3.0)DIPEA (6.0)DMF2512< 20%
PyBOP (3.0)DIPEA (6.0)DMF251245%
HATU (2.9)DIPEA (6.0)DMF25485%
HATU (2.9) 2,6-Lutidine (6.0) DMF 40 2 > 95%

Note: Data reflects typical conversions for sterically hindered or electronically deactivated anilines. HATU generates a highly reactive OAt-active ester, while the pyridine nitrogen of HOAt provides critical anchimeric assistance.

Experimental Protocols

Protocol A: HATU-Mediated Aniline Amide Coupling

Objective: Couple the primary aniline of tert-butyl 3-aminobenzyl(methyl)carbamate to a resin-bound peptide C-terminus or a small molecule carboxylic acid scaffold.

Materials:

  • Carboxylic acid scaffold or resin-bound peptide (1.0 equiv)

  • tert-Butyl 3-aminobenzyl(methyl)carbamate (3.0 equiv)

  • HATU (2.9 equiv)

  • 2,6-Lutidine (6.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (2.9 equiv) in minimal anhydrous DMF. Add 2,6-Lutidine (6.0 equiv).

    • Causality: HATU is intentionally used at a slight stoichiometric deficit (2.9 eq vs 3.0 eq of acid). Excess HATU can react with the amine to form irreversible, dead-end guanidinium byproducts, permanently capping the sequence [2].

  • Incubation: Stir the pre-activation mixture for 2–3 minutes at room temperature to ensure full conversion of the acid to the highly reactive OAt-active ester.

  • Coupling: Add tert-butyl 3-aminobenzyl(methyl)carbamate (3.0 equiv) to the activated acid solution.

  • Reaction: Agitate the mixture at 40 °C for 2 hours.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier associated with the poor nucleophilicity of the delocalized aniline nitrogen.

  • Self-Validating Quality Control: Perform a micro-cleavage of a few resin beads (if using SPPS) and analyze via LC-MS.

    • Crucial Warning:Do not rely on the Kaiser (ninhydrin) test. The Kaiser test is designed for primary aliphatic amines and will frequently yield false negatives or ambiguous brown colors when assessing aniline consumption. LC-MS is the only authoritative validation method here.

Protocol B: Boc Deprotection and Secondary Amine Verification

Objective: Remove the Boc protecting group to reveal the N-methyl secondary amine for subsequent chain elongation or conjugation.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

  • Chloranil reagent (2% in DMF)

Step-by-Step Methodology:

  • Preparation: Prepare a fresh cleavage cocktail of TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v).

    • Causality: The cleavage of the Boc group generates highly reactive tert-butyl carbocations. Without scavengers like TIPS, these cations will rapidly alkylate the electron-rich aromatic ring of the linker, ruining the batch.

  • Cleavage: Treat the resin or dissolved compound with the cleavage cocktail for 30 minutes at room temperature.

  • Neutralization & Washing: Drain and wash the resin extensively with DCM, followed by 5% DIPEA in DMF to neutralize the trapped TFA salts, and finally pure DMF.

  • Self-Validating Quality Control: Perform a Chloranil test .

    • Causality: Unlike the Kaiser test, the Chloranil test specifically reacts with secondary amines to form a dialkylaminovinyl derivative. A positive result (distinct dark blue or green beads) provides rapid, reliable visual confirmation that the secondary N-methyl amine has been successfully exposed and is ready for the next coupling step.

References

  • US9580427B2 - Kinase inhibitors Source: Google Patents URL
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PubMed Central (PMC) URL:[Link]

Application Notes and Protocols: Tert-butyl 3-aminobenzyl(methyl)carbamate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of tert-butyl 3-aminobenzyl(methyl)carbamate, a bifunctional building block of significant utility in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique architecture, featuring an aromatic primary amine and a Boc-protected secondary amine, offers a platform for sequential and site-selective modifications. This allows for the construction of complex molecular architectures, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This document outlines the compound's physicochemical properties, core reactivity principles, and provides detailed, field-proven protocols for its application. The methodologies described are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to confidently incorporate this versatile reagent into their synthetic programs.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of tert-butyl 3-aminobenzyl(methyl)carbamate are summarized below.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 167756-90-3[1][2]
Molecular Formula C₁₃H₂₀N₂O₂[2]
Molecular Weight 236.31 g/mol [2]
Physical Form Solid
Purity Typically ≥97%
InChI Key WKSUFZUBKZRSME-UHFFFAOYSA-N
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Table 2: Safety and Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Note: The hazard information is based on supplier data and may be analogous to similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Core Reactivity and Strategic Applications

The synthetic value of tert-butyl 3-aminobenzyl(methyl)carbamate stems from the differential reactivity of its two nitrogen centers. This "orthogonal" reactivity allows for selective functionalization.

  • The Primary Aromatic Amine (-NH₂): This group is a potent nucleophile, readily participating in a wide range of classical amine reactions such as acylation, sulfonylation, reductive amination, and diazotization. Its reactivity allows for the initial coupling of the building block to a molecule of interest under neutral or basic conditions without affecting the protected amine.

  • The Boc-Protected Secondary Amine (-N(Me)Boc): The tert-butyloxycarbonyl (Boc) group is a robust carbamate protecting group.[4][5] It effectively masks the nucleophilicity of the secondary amine, rendering it inert to the conditions used to modify the primary amine.[4] This group is stable across a broad spectrum of non-acidic reagents but can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4]

This two-stage reactivity makes the compound an ideal linker, enabling the sequential connection of two different molecular fragments.

G A tert-butyl 3-aminobenzyl(methyl)carbamate B Primary Aromatic Amine (Nucleophilic) A->B C Boc-Protected Secondary Amine (Non-nucleophilic) A->C E Acidic Conditions (e.g., TFA) A->E Deprotection D Acylation, Sulfonylation, Reductive Amination B->D Reacts under basic/neutral conditions F Modified Product (Boc group intact) D->F G Deprotected Product (Secondary amine revealed) E->G

Caption: Orthogonal reactivity of the building block.

Experimental Protocols

The following protocols are representative examples of how to utilize tert-butyl 3-aminobenzyl(methyl)carbamate in common synthetic transformations.

Protocol 1: General Handling and Storage

Safe and proper handling ensures experimental integrity and operator safety.

  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[6] Visually inspect the container for any damage.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side shields (or goggles), nitrile rubber gloves, and a lab coat.[7]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust particles.[6][7] Use a spatula for transfers and avoid creating dust.

  • Storage: After use, securely seal the container and store at room temperature in a dry, dark location away from incompatible materials such as strong oxidizing agents.[8]

Protocol 2: Acylation of the Aromatic Amine with an Acyl Chloride

This protocol details the selective acylation of the primary aromatic amine.

  • Reaction Setup: To a dry, round-bottomed flask under an argon or nitrogen atmosphere, add tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.). Cool the solution to 0 °C in an ice bath.

    • Causality: The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure acylated product.

Protocol 3: Boc Group Deprotection to Reveal the Secondary Amine

This protocol describes the standard procedure for removing the Boc protecting group.

  • Reaction Setup: Dissolve the Boc-protected substrate (from Protocol 2 or other synthesis) (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (10-20 eq., typically 20-50% v/v in DCM).

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate.[4] The mechanism involves protonation of the carbamate carbonyl, followed by loss of isobutylene and carbon dioxide.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • Neutralization: Re-dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. This neutralizes the ammonium trifluoroacetate salt to the free amine.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Synthetic Workflow Visualization

The power of this building block is best illustrated in a multi-step synthetic sequence. The following workflow demonstrates how the protocols can be combined to construct a more complex molecule.

G start Start: tert-butyl 3-aminobenzyl(methyl)carbamate step1 Step 1: Acylation (Protocol 2) + R¹-COCl, Base start->step1 intermediate1 Intermediate A Acylated Product step1->intermediate1 step2 Step 2: Boc Deprotection (Protocol 3) + TFA/DCM intermediate1->step2 intermediate2 Intermediate B Deprotected Secondary Amine step2->intermediate2 step3 Step 3: Further Functionalization (e.g., Reductive Amination) + R²-CHO, NaBH(OAc)₃ intermediate2->step3 final_product Final Bifunctional Product step3->final_product

Caption: A representative synthetic workflow.

References

  • Benchchem.
  • Fisher Scientific.
  • Fisher Scientific.
  • Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • BLD Pharmatech. SAFETY DATA SHEET - tert-Butyl (4-aminobenzyl)(methyl)
  • Cayman Chemical.
  • Royal Society of Chemistry.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • PubChem. tert-butyl N-((3-aminophenyl)methyl)
  • Clearsynth. Tert-butyl 3-aminobenzyl(methyl)
  • MilliporeSigma. tert-Butyl (3-aminobenzyl)(methyl)
  • Benchchem. Application Notes and Protocols for tert-Butyl (3-aminopropyl)
  • Santa Cruz Biotechnology. tert-butyl 3-aminobenzyl(methyl)
  • PubChemLite. Tert-butyl n-[(3-aminophenyl)
  • Google Patents.
  • Pittelkow, M.
  • Master Organic Chemistry.
  • BLD Pharm.
  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Syntheses.
  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

Sources

Application of Tert-butyl 3-aminobenzyl(methyl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Tert-butyl 3-aminobenzyl(methyl)carbamate in Medicinal Chemistry

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a high-value bifunctional building block used extensively in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs).[1] Its structural uniqueness lies in the meta-substitution pattern and the N-methylated benzylamine moiety.

Unlike simple diamines, this scaffold offers:

  • Orthogonal Reactivity: A free aniline (aromatic primary amine) for immediate coupling to heteroaryl cores, and a Boc-protected aliphatic secondary amine for late-stage diversification.[1]

  • Conformational Control: The N-methyl group eliminates hydrogen bond donation at the linker site, improving membrane permeability and solubility while restricting conformer population—a critical factor in "molecular glue" and PROTAC design.[1]

  • Geometry: The meta linkage provides a "kinked" geometry (approx. 120° vector), distinct from the linear vectors of para-substituted linkers, essential for fitting into curved binding pockets of kinases like BTK or EGFR.

Chemical Profile & Handling

PropertyData
Chemical Name Tert-butyl N-(3-aminobenzyl)-N-methylcarbamate
CAS Number 167756-90-3
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Physical State Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Stability Stable under standard conditions; store at 2-8°C under inert gas
pKa (Calculated) Aniline ~4.0; Benzylamine (after deprotection) ~9.5

Handling Precaution: The free aniline is oxidation-sensitive. Store under nitrogen/argon.[1] Upon prolonged exposure to air, the compound may darken due to oxidation of the aniline moiety to azo/nitroso species.[1]

Strategic Application: Kinase Inhibitor Synthesis

The primary application of this scaffold is in Fragment-Based Drug Discovery (FBDD) to attach a solubilizing tail to a kinase inhibitor core.[1] The free aniline acts as a nucleophile in Nucleophilic Aromatic Substitution (


) reactions.
Mechanism of Action

Kinase cores (e.g., chloropyrimidines, quinazolines) often require a solvent-exposed tail to improve physicochemical properties. The meta-aniline attacks the electrophilic core.[1] The Boc-protected N-methyl amine remains inert, preserving the "tail" for subsequent deprotection and library generation.

Protocol A: Coupling to Heteroaryl Chlorides

Objective: Couple the scaffold to a 4-chloro-quinazoline or similar core.[1]

Reagents:

  • Core: 4-chloro-quinazoline derivative (1.0 equiv)[1]

  • Linker: Tert-butyl 3-aminobenzyl(methyl)carbamate (1.1 equiv)[1][2]

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if acid catalysis is preferred

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the heteroaryl chloride in 5 mL of iPrOH in a pressure vial.

  • Addition: Add 1.1 mmol of Tert-butyl 3-aminobenzyl(methyl)carbamate.

  • Reaction:

    • Method A (Thermal): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes (High efficiency).

    • Note: The reaction is driven by the aniline nitrogen.[1] The Boc-amine is non-nucleophilic due to steric bulk and electron withdrawal by the carbonyl.[1]

  • Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ether.[1] If no precipitate, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection (Next Step): Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the secondary amine (

    
    ).
    

Visual Workflow (Kinase Inhibitor Synthesis):

KinaseSynthesis Core Heteroaryl Chloride (Electrophile) Intermediate Boc-Protected Kinase Inhibitor Core->Intermediate SnAr Coupling (iPrOH, 100°C) Linker Tert-butyl 3-aminobenzyl (methyl)carbamate Linker->Intermediate FinalProduct Secondary Amine Tail (Active Drug) Intermediate->FinalProduct Boc Deprotection (TFA/DCM)

Figure 1: Synthetic pathway for installing the N-methylbenzylamine tail onto a kinase inhibitor core.

Strategic Application: PROTAC Linker Design

In PROTAC (Proteolysis Targeting Chimera) design, linker geometry is critical.[3][4] Linear alkyl chains often fail to induce the necessary ternary complex cooperativity.[1] The meta-substituted benzene ring acts as a rigid "elbow," directing the exit vector of the linker at a 120° angle.[1]

Protocol B: Synthesis of a PROTAC Precursor

Objective: Synthesize a "Warhead-Linker" construct ready for conjugation to an E3 ligase ligand.

Reagents:

  • Warhead: Carboxylic acid derivative of a target binder (e.g., JQ1-acid).

  • Linker: Tert-butyl 3-aminobenzyl(methyl)carbamate.[1][5][2][6][7][8][9][10]

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF.[1][11]

Step-by-Step Methodology:

  • Activation: Dissolve Warhead-COOH (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling: Add Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 equiv). The free aniline reacts with the activated ester.[1]

    • Critical Insight: Anilines are less nucleophilic than aliphatic amines.[1] Ensure the activation time is sufficient. If conversion is low, switch to acid chloride activation (SOCl₂ generation).

  • Monitoring: Monitor by LCMS. Look for the mass shift [M_warhead + 236 - 18].[1]

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1][12]

  • Linker Extension:

    • Deprotect the Boc group (TFA/DCM).

    • The resulting secondary amine is now a specific handle for attaching the E3 ligase ligand (e.g., via an alkyl halide or another amide coupling).

    • Advantage:[1][3] The N-methyl group prevents intramolecular cyclization and improves the solubility of the final PROTAC molecule.[1]

Visual Workflow (PROTAC Assembly):

PROTAC_Design cluster_0 Tert-butyl 3-aminobenzyl(methyl)carbamate Aniline Free Aniline (Warhead Attachment Point) Scaffold Meta-Benzyl Scaffold (Rigid 120° Linker) Aniline->Scaffold BocAmine Boc-N-Me (E3 Ligase Attachment Point) E3Ligand E3 Ligase Ligand (Alkyl Halide/COOH) BocAmine->E3Ligand 1. TFA (Deprotect) 2. Alkylation/Acylation Scaffold->BocAmine Warhead Target Protein Binder (COOH) Warhead->Aniline Amide Coupling (HATU)

Figure 2: Logic map for using the scaffold as a bifunctional PROTAC linker.

Quality Control & Validation

NMR Interpretation (400 MHz, DMSO-d6):

  • Aromatic Region (6.5–7.2 ppm): Look for the characteristic 1,3-disubstituted benzene pattern (singlet, doublet, triplet, doublet).

  • Aniline Protons (~5.1 ppm): Broad singlet (2H). Disappears upon D₂O shake.[1]

  • Benzyl Protons (~4.3 ppm): Singlet (2H).

  • N-Methyl (~2.8 ppm): Singlet (3H).[1] Note: May appear as rotamers (split peaks) due to the Boc carbamate.

  • Boc Group (~1.4 ppm): Strong singlet (9H).

LCMS Validation:

  • Ionization: ESI Positive mode.

  • Mass: Expect [M+H]⁺ = 237.16 or [M+Na]⁺ = 259.15.

  • Fragment: Loss of t-Butyl (-56 Da) is common in source fragmentation.

References

  • Kinase Inhibitor Synthesis

    • Patent: "Kinase Inhibitors."[1][13] WO2012158843A2. (2012). Describes the use of tert-butyl 3-aminobenzyl(methyl)carbamate in

      
       reactions with pyrido-pyrimidine cores.
      
  • PROTAC Linker Strategies

    • Review: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[14] Exploration of Targeted Anti-tumor Therapy. (2020).[15] Discusses the importance of linker rigidity and geometry (meta vs para).

  • Compound Data

    • PubChem CID 10775412: Tert-butyl N-[(3-aminophenyl)methyl]carbamate.[1][16]

Sources

Application Notes and Protocols: The Role of Tert-butyl 3-aminobenzyl(methyl)carbamate in Advanced Linker Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug development, precision is paramount. The ability to deliver highly potent therapeutic agents directly to diseased cells while sparing healthy tissue is the holy grail of many treatment modalities. This is the principle behind two revolutionary classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these sophisticated molecules hinges on a critical, yet often underappreciated, component: the linker. An ideal linker must be a master of balance, ensuring the stability of the conjugate in systemic circulation while orchestrating the timely release of the payload or recruitment of cellular machinery at the site of action.[1]

This guide focuses on a key building block in the synthesis of advanced, self-immolative linkers: Tert-butyl 3-aminobenzyl(methyl)carbamate . We will delve into its application in constructing p-aminobenzyl carbamate (PABC) based linkers, a cornerstone of many clinically successful ADCs.[2] Through detailed protocols and a discussion of the underlying chemical principles, this document will equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile molecule in their own research.

The Scientific Rationale: Why Tert-butyl 3-aminobenzyl(methyl)carbamate?

Tert-butyl 3-aminobenzyl(methyl)carbamate is a bifunctional molecule of significant strategic importance in linker synthesis. Its structure incorporates a Boc-protected secondary amine and a primary aromatic amine. This arrangement is ideally suited for the synthesis of N-methylated, p-aminobenzyl carbamate (PABC) self-immolative spacers.

The PABC system is a cornerstone of cleavable linker technology, particularly in ADCs.[3][4] It is designed to be stable in the bloodstream but to undergo a rapid, spontaneous 1,6-elimination reaction following a specific triggering event within the target cell, such as enzymatic cleavage of a dipeptide sequence by lysosomal proteases like Cathepsin B.[5][6] This "self-immolation" ensures the release of the payload in its unmodified, active form.

The N-methyl group, introduced via Tert-butyl 3-aminobenzyl(methyl)carbamate, is not a trivial substitution. It serves several critical functions:

  • Modulation of Electronic Properties and Stability: The electron-donating nature of the methyl group can influence the kinetics of the self-immolation process. More importantly, it can enhance the stability of the carbamate linkage, potentially reducing premature drug release in circulation.[7]

  • Improved Hydrophilicity and Reduced Aggregation: The p-aminobenzyl carbamate (PAB) moiety can be hydrophobic, which can lead to aggregation issues with ADCs, particularly at higher drug-to-antibody ratios (DARs).[3] The N-methyl group can subtly alter the hydrophilicity of the linker, contributing to better overall biophysical properties of the final conjugate.

  • Steric Influence: The methyl group can provide steric hindrance that may protect the linker from non-specific enzymatic degradation in the plasma, further enhancing its stability.

The Boc protecting group on the secondary amine is another key feature. It is stable under a wide range of reaction conditions used in peptide synthesis and payload attachment but can be cleanly and efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the sequential construction of the linker-payload conjugate.[8][9]

Core Applications and Experimental Workflows

The primary application of Tert-butyl 3-aminobenzyl(methyl)carbamate is in the synthesis of cleavable linkers for ADCs and, increasingly, for PROTACs. Below, we outline the key experimental workflows.

Workflow 1: Synthesis of a Val-Cit-PABC-Payload Drug-Linker for ADCs

This workflow details the synthesis of a widely used dipeptide-based cleavable linker conjugated to a payload, such as the potent tubulin inhibitor Monomethyl Auristatin E (MMAE).

Diagram of the ADC Drug-Linker Synthesis Workflow

ADC_Workflow cluster_0 Part A: Synthesis of Dipeptide-PABC Intermediate cluster_1 Part B: Payload Conjugation cluster_2 Part C: Final Linker-Payload Synthesis A Tert-butyl 3-aminobenzyl(methyl)carbamate C Fmoc-Val-Cit-PABC(Me)-Boc A->C HATU, DIPEA, DMF B Fmoc-Val-Cit-OH B->C E Fmoc-Val-Cit-PABC(Me)-MMAE C->E 1. TFA/DCM (Boc deprotection) 2. MMAE, HOBt, Pyridine D MMAE D->E G MC-Val-Cit-PABC(Me)-MMAE E->G 1. Piperidine/DMF (Fmoc deprotection) 2. MC-NHS ester F MC-NHS ester F->G

Caption: Synthesis of a maleimide-functionalized drug-linker for ADCs.

Protocol 1A: Synthesis of Fmoc-Val-Cit-PABC(Me)-Boc

This protocol describes the coupling of the dipeptide Fmoc-Val-Cit-OH to Tert-butyl 3-aminobenzyl(methyl)carbamate.

  • Materials:

    • Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq)

    • Fmoc-Val-Cit-PAB-OH (1.0 eq)

    • HATU (1.0 eq)

    • N,N'-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate and Fmoc-Val-Cit-PAB-OH in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by HPLC or TLC.[10]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-Val-Cit-PABC(Me)-Boc.

Protocol 1B: Boc Deprotection and Payload Conjugation

This protocol details the removal of the Boc protecting group and subsequent coupling to MMAE.

  • Materials:

    • Fmoc-Val-Cit-PABC(Me)-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • MMAE (1.0 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.0 eq)

    • Anhydrous Pyridine

    • Anhydrous DMF

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PABC(Me)-Boc in a mixture of DCM:TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete deprotection.

    • Concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

    • Dissolve the resulting amine salt, MMAE, and HOBt in anhydrous DMF and pyridine.

    • Stir the reaction at room temperature overnight.

    • Purify the crude product by preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC(Me)-MMAE.[11]

Protocol 1C: Fmoc Deprotection and Maleimide Functionalization

The final step is to deprotect the N-terminus of the dipeptide and install the maleimide group for conjugation to the antibody.

  • Materials:

    • Fmoc-Val-Cit-PABC(Me)-MMAE (1.0 eq)

    • Piperidine

    • DMF

    • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS ester) (1.1 eq)

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PABC(Me)-MMAE in DMF.

    • Add piperidine (20% v/v) to the solution and stir at room temperature for 20-30 minutes.[10]

    • Upon complete deprotection (monitored by HPLC), concentrate the mixture under reduced pressure.

    • Dissolve the resulting amine in fresh anhydrous DMF.

    • Add the MC-NHS ester to the solution and stir at room temperature for 2-4 hours.

    • Purify the final product, MC-Val-Cit-PABC(Me)-MMAE, by preparative reverse-phase HPLC and lyophilize to obtain a white solid.

StepKey ReagentsTypical YieldPurity (by HPLC)
1A: Dipeptide Coupling HATU, DIPEA70-85%>95%
1B: Payload Conjugation TFA, MMAE, HOBt60-75%>95%
1C: Maleimide Functionalization Piperidine, MC-NHS ester75-90%>98%

Note: Yields are representative and can vary based on scale and specific reaction conditions.

Workflow 2: Incorporation into a PROTAC Linker

The self-immolative PABC system can also be adapted for use in PROTACs to release an E3 ligase ligand or a warhead. Here, we outline a general strategy.

Diagram of a PROTAC Synthesis Workflow

PROTAC_Workflow cluster_0 Part A: Synthesis of Linker-Warhead cluster_1 Part B: E3 Ligase Ligand Conjugation A Tert-butyl 3-aminobenzyl(methyl)carbamate C Warhead-PABC(Me)-Boc A->C EDC, HOBt, DMF B Warhead-COOH B->C E Warhead-PABC(Me)-Linker-E3 Ligase Ligand C->E 1. TFA/DCM (Boc deprotection) 2. Activation & Coupling D E3 Ligase Ligand-Linker-NH2 D->E

Caption: General workflow for PROTAC synthesis using a PABC linker.

Protocol 2A: Synthesis of Warhead-PABC(Me)-Boc

This protocol describes the attachment of a protein of interest (POI) binder (warhead) with a carboxylic acid handle to the PABC building block.

  • Materials:

    • Tert-butyl 3-aminobenzyl(methyl)carbamate (1.1 eq)

    • Warhead-COOH (1.0 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Warhead-COOH, EDC, and HOBt in anhydrous DMF and stir for 30 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate in anhydrous DMF and add DIPEA.

    • Add the solution of the PABC building block to the activated warhead solution.

    • Stir the reaction at room temperature overnight.

    • Purify the product by flash column chromatography or preparative HPLC.

Protocol 2B: Boc Deprotection and E3 Ligase Ligand Conjugation

This protocol outlines the final steps to assemble the PROTAC.

  • Materials:

    • Warhead-PABC(Me)-Boc (1.0 eq)

    • TFA/DCM

    • E3 Ligase Ligand with a reactive handle (e.g., amine-PEG-alkyne) (1.0 eq)

    • Appropriate coupling reagents (e.g., for click chemistry: CuSO₄, sodium ascorbate)

  • Procedure:

    • Deprotect the Boc group from Warhead-PABC(Me)-Boc using the procedure described in Protocol 1B.

    • Couple the resulting amine with the E3 ligase ligand-linker moiety. The choice of coupling chemistry will depend on the functional groups on the E3 ligase ligand linker (e.g., click chemistry, amide bond formation).[12][]

    • For a click reaction between an azide-functionalized PABC-warhead and an alkyne-functionalized E3 ligase ligand-linker: dissolve both components in a t-BuOH/H₂O mixture, add CuSO₄ and sodium ascorbate, and stir at room temperature until completion.[14]

    • Purify the final PROTAC by preparative reverse-phase HPLC.

Trustworthiness and Self-Validation: Characterization of Intermediates and Final Products

Ensuring the identity and purity of all intermediates and the final product is critical for the success of any synthetic workflow.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for monitoring reaction progress and assessing the purity of the products at each step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of all key intermediates and the final linker-payload conjugate.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. Key signals to monitor include:

    • The singlet for the Boc group protons at ~1.4-1.5 ppm, which disappears upon deprotection.

    • The methyl group protons on the nitrogen of the PABC linker.

    • Characteristic aromatic protons of the PABC moiety.

    • Signals corresponding to the dipeptide, payload, or PROTAC components.[8][15]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

Tert-butyl 3-aminobenzyl(methyl)carbamate is a valuable and versatile building block for the synthesis of advanced linker systems for ADCs and PROTACs. Its pre-installed, Boc-protected N-methyl group offers a strategic advantage for fine-tuning the stability and physicochemical properties of self-immolative linkers. The detailed protocols and workflows provided in this guide, grounded in established chemical principles, are intended to empower researchers to confidently incorporate this key reagent into their drug discovery and development programs, ultimately contributing to the creation of more effective and safer targeted therapies.

References

  • Supporting Information for publications on ADC synthesis.
  • Watanabe, T., Fujii, T., & Matsuda, Y. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
  • BenchChem. (2025).
  • Gangwar, S., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • Gregson, S. J., et al. (2019). Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Non-Cleavable Drug-Linkers. ACS Omega.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Levine, B. A., et al. (2016). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Organic & Biomolecular Chemistry.
  • Perrin, D. M., et al. (2020). Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload. Journal of Medicinal Chemistry.
  • RSC Publishing. (2022).
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Frontiers Media S.A. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Watanabe, T., Fujii, T., & Matsuda, Y. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Pluth, M. D., et al. (2020). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Journal of the American Chemical Society.
  • Sygnature Discovery. (2023). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • BOC Sciences. (n.d.). Val-Cit-PAB-MMAE.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • MedChemExpress. (n.d.).
  • Wiley-VCH GmbH. (2022). The four steps involved in the capsule-based PROTAC synthesis.
  • Jeffrey, S. C., et al. (2019). Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers. Bioorganic & Medicinal Chemistry Letters.
  • Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Trends in Pharmacological Sciences.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Dialnet. (2021).
  • MilliporeSigma. (n.d.).
  • O'Reilly, R. K., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry.
  • Creative Biolabs. (n.d.). Pyrrolobenzodiazepine (PBD) Synthesis Service.
  • Senter, P. D., et al. (2012). Current ADC Linker Chemistry. Pharmaceuticals.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2016).
  • University of Otago. (2020).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • MedChemExpress. (n.d.). pyrrolobenzodiazepine dimer.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs.
  • PubMed. (2008). Novel amino linkers enabling efficient labeling and convenient purification of amino-modified oligonucleotides.
  • Abzena. (n.d.).
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • Beilstein-Institut. (n.d.). EXPERIMENTAL PROCEDURES.
  • BenchChem. (2025).

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Experimental procedures for coupling reactions with Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4][5]

tert-Butyl 3-aminobenzyl(methyl)carbamate is a high-value bifunctional building block used extensively in medicinal chemistry to construct defined linker systems. Its utility stems from its two distinct nitrogen "handles":

  • The Aniline (Free Amine): A moderate nucleophile at the meta-position, ready for immediate coupling.

  • The Protected Secondary Amine (N-Boc-N-Methyl): An acid-labile masked secondary amine, linked via a benzyl spacer.

This architecture allows for the sequential construction of complex molecules (e.g., PROTACs) where the aniline is functionalized first (via amide coupling or C-N cross-coupling), followed by Boc-deprotection to reveal a secondary amine for the second vector of attachment.

Key Structural Considerations
  • Nucleophilicity: The aniline nitrogen is significantly less nucleophilic than an alkyl amine due to resonance delocalization into the benzene ring. Standard coupling conditions (e.g., EDC/HOBt) often react sluggishly; high-efficiency uronium reagents (HATU) are preferred.

  • Chemoselectivity: The Boc group is stable to basic and nucleophilic conditions used to functionalize the aniline but is sensitive to Lewis and Brønsted acids.

Decision Matrix: Selecting the Coupling Strategy

Before beginning synthesis, select the protocol that matches your electrophilic partner.

ReactionMatrix Start Target Electrophile Carboxy Carboxylic Acid (R-COOH) Start->Carboxy ArylHalide Aryl Halide (Ar-Br/I/OTf) Start->ArylHalide Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde Amide Protocol A: Amide Coupling (HATU/DIPEA) Carboxy->Amide Formation of Amide Bond Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald Formation of C-N Bond RedAm Protocol C: Reductive Amination (STAB/AcOH) Aldehyde->RedAm Formation of Sec. Amine

Figure 1: Reaction selection guide based on the electrophilic partner.

Protocol A: High-Efficiency Amide Coupling (HATU)

Objective: To couple the aniline moiety with a carboxylic acid. Rationale: Anilines are weak nucleophiles. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester intermediate, accelerating the reaction significantly compared to carbodiimides (EDC/DCC), which often result in incomplete conversion with anilines.

Materials
  • Substrate: tert-Butyl 3-aminobenzyl(methyl)carbamate (1.0 equiv)

  • Carboxylic Acid: 1.0 – 1.2 equiv

  • Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Procedure
  • Pre-activation: In a dry round-bottom flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes to form the active ester.

  • Coupling: Add tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 equiv) dissolved in a minimal amount of DMF.

  • Monitoring: Stir at RT. Monitor via TLC or LC-MS.[1]

    • TLC Tip: The aniline starting material is often fluorescent and stains yellow with ninhydrin (weakly) or p-anisaldehyde. The product will be less polar.

    • Timeframe: Reaction is usually complete within 2–4 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

    • Note: Avoid acidic washes (e.g., 1M HCl) if possible to prevent premature Boc cleavage, although a quick wash with cold 5% citric acid is usually safe.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination[1][7]

Objective: To couple the aniline with an aryl bromide/iodide/triflate. Rationale: Standard nucleophilic aromatic substitution (


) fails unless the aryl ring is highly electron-deficient. Palladium catalysis allows coupling to electron-neutral or electron-rich aryl halides.
Materials
  • Substrate: tert-Butyl 3-aminobenzyl(methyl)carbamate (1.0 equiv)

  • Aryl Halide: 1.0 – 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: XPhos (10 mol%) or BrettPhos (for difficult substrates).

  • Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to ensure Boc stability.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure
  • Vessel Prep: Flame-dry a resealable reaction vial or Schlenk tube and cool under Argon/N₂.

  • Solids Addition: Add Pd₂(dba)₃, Ligand (XPhos), Cs₂CO₃, Aryl Halide, and the Aniline substrate.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add sparged (O₂-free) Toluene via syringe.

  • Reaction: Heat to 80–100°C.

    • Caution: Do not exceed 110°C to prevent thermal decomposition of the Boc carbamate.

  • Monitoring: Monitor by LC-MS. Reaction time varies (4–16 hours).

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: Post-Coupling Boc Deprotection

Objective: To remove the Boc group and reveal the N-methyl secondary amine. Rationale: TFA is the standard reagent. The newly formed amide/aniline bond at the meta-position is stable to these conditions.

Procedure
  • Dissolution: Dissolve the coupled intermediate in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 4:1 or 2:1).

    • Optional: Add Triethylsilane (2.0 equiv) as a scavenger if the molecule contains electron-rich aromatic rings (e.g., indoles) to prevent tert-butylation byproducts.

  • Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the Boc signal in NMR (1.45 ppm singlet) or mass shift (-100 Da).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA.

  • Result: The product is the TFA salt of the secondary amine.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the Amide Coupling protocol, highlighting the "Pre-activation" step which is crucial for aniline substrates.

HATU_Workflow Start Start: Reagent Prep Step1 1. Dissolve R-COOH in DMF Add DIPEA (Base) Start->Step1 Step2 2. Add HATU (Formation of Active Ester) Step1->Step2 Step3 Wait 10-15 mins (Pre-activation) Step2->Step3 Step4 3. Add Aniline Substrate (tert-butyl 3-aminobenzyl...) Step3->Step4 Activated Species Ready Step5 4. Stir RT (2-4h) Monitor via LC-MS Step4->Step5 End 5. Workup & Purification Step5->End

Figure 2: Optimized HATU coupling workflow ensuring maximum conversion of the aniline.

Troubleshooting & Optimization Data

IssueProbable CauseRecommended Solution
Low Yield (Amide) Aniline is weakly nucleophilic.Switch from EDC/HOBt to HATU or COMU . Increase reaction time.
No Reaction (Buchwald) Catalyst poisoning or oxidation.Ensure rigorous degassing . Switch to XPhos Pd G3 precatalyst.
Boc Loss during Coupling Reaction medium too acidic or too hot.Ensure DIPEA is in excess (pH > 8). Keep temp < 110°C. Use Cs₂CO₃ instead of alkoxides.
Incomplete Deprotection TFA concentration too low.Increase TFA to 50% v/v in DCM. Ensure stirring is vigorous.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carbamates/Boc stability). Link

  • Sigma-Aldrich. (n.d.). Product Specification: tert-Butyl 3-aminobenzyl(methyl)carbamate.[2] Link(Note: Representative link for structural verification).

Sources

Application Note: Utilizing Tert-butyl 3-aminobenzyl(methyl)carbamate in the Synthesis of Targeted Kinase Inhibitors via SNAr and Orthogonal Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug development, bifunctional building blocks are essential for constructing complex, highly targeted therapeutics such as kinase inhibitors and PROTAC linkers. Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3)[1] is a highly versatile scaffold that provides orthogonal reactivity.

The structural anatomy of this molecule features two distinct nitrogen centers:

  • A primary aniline at the meta-position: Highly nucleophilic and primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • A secondary N-methylbenzylamine: Protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert to nucleophilic or basic conditions during the functionalization of the aniline, yet easily unmasked under mildly acidic conditions.

This application note outlines the mechanistic principles and self-validating experimental protocols for coupling this building block to electron-deficient heterocycles (e.g., pyrido[2,3-d]pyrimidines), a common motif in oncology drug discovery[2].

Mechanistic Insights: The SNAr Pathway

The coupling of anilines to heteroaromatic cores is predominantly achieved via the SNAr mechanism. The efficiency of this reaction is heavily dictated by the nature of the leaving group on the electrophile.

While halogens (like chlorine) or methylthio (-SMe) groups are frequently used, the oxidation of a methylthio group to a methylsulfinyl (-S(O)Me) group dramatically enhances the electrophilicity of the adjacent pyrimidine carbon[3]. The sulfoxide moiety serves as a superior leaving group due to its strong electron-withdrawing nature, which stabilizes the intermediate Meisenheimer complex and lowers the activation energy required for the nucleophilic attack[3]. This allows the reaction with tert-butyl 3-aminobenzyl(methyl)carbamate to proceed rapidly, often under solvent-free melt conditions[2].

Mechanism Step1 1. Nucleophilic Attack Aniline nitrogen attacks C2 of Pyrimidine Step2 2. Meisenheimer Complex Negative charge stabilized by heterocycle Step1->Step2 Step3 3. Leaving Group Expulsion Methylsulfinyl group departs Step2->Step3 Step4 4. Rearomatization Formation of C-N bond Step3->Step4

Fig 1. Step-by-step mechanism of the Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data: Leaving Group Optimization

To illustrate the causality behind selecting the methylsulfinyl leaving group for this specific building block, the following table summarizes the optimization data for the SNAr coupling at the C2 position of a pyrido[2,3-d]pyrimidine core.

EntryLeaving GroupSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1-SMe (Methylthio)DMF1402415%Poor leaving group ability; starting material recovered.
2-Cl (Chloro)n-BuOH1201265%Moderate reactivity; requires extended heating.
3-S(O)Me (Sulfinyl)Toluene110282%High electrophilicity drives rapid complex formation.
4 -S(O)Me (Sulfinyl) Neat (Melt) 140 0.5 88% Optimal. Solvent-free conditions maximize collision frequency.

Experimental Methodologies

Protocol A: Solvent-Free SNAr Coupling

This protocol utilizes a solvent-evaporation method to create a localized, high-concentration melt, overcoming the entropic barriers of bimolecular substitution[2].

Step-by-Step Procedure:

  • Homogenization: In a round-bottom flask, dissolve 1.0 eq of the electrophile (e.g., 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one) and 1.1 eq of tert-butyl 3-aminobenzyl(methyl)carbamate in a minimal volume of Dichloromethane (DCM) (approx. 5 mL per 0.1 g of reactant)[2].

    • Causality: DCM acts strictly as a homogenization vehicle to ensure perfect stoichiometric distribution of the solid reactants before the reaction commences.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporation) until all DCM is removed, leaving a uniformly mixed solid/oil residue[2].

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 140 °C and stir the neat mixture for 30 minutes[2].

    • Causality: The intense thermal energy melts the reactants and provides the necessary activation energy to form the Meisenheimer complex, while the absence of solvent prevents dilution of the reactive species.

  • Self-Validation & QC: Sample the crude mixture, dissolve in LC-MS grade acetonitrile, and analyze. The protocol is validated when the [M+H] peak of the methylsulfinyl starting material is entirely replaced by the [M+H] of the coupled product.

  • Purification: Purify the crude mixture via preparative TLC or flash chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the Boc-protected intermediate[2].

Protocol B: Orthogonal Boc Deprotection

Once the aniline is successfully coupled, the secondary amine must be unmasked for subsequent derivatization (e.g., acrylation to form a covalent warhead).

Step-by-Step Procedure:

  • Acidic Cleavage: Dissolve the purified intermediate from Protocol A in DCM. Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio.

    • Causality: TFA protonates the carbamate oxygen, initiating a fragmentation that releases isobutylene gas and carbon dioxide. The evolution of these gases entropically drives the reaction to irreversible completion.

  • Agitation: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation & QC: Monitor gas evolution (bubbling). Cessation of bubbling is a macroscopic indicator of completion. Confirm via TLC (ninhydrin stain will show a positive dark blue/purple spot for the secondary amine).

  • Isolation: Concentrate the mixture under vacuum to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH ~8. Extract, dry over Na2SO4, and concentrate to yield the free secondary amine.

Workflow A Electrophilic Heterocycle + Aniline Scaffold B SNAr Coupling (Meisenheimer Complex) A->B 140°C, Neat C Boc-Protected Intermediate B->C -MeS(O)OH D TFA/DCM Deprotection C->D Acidic Cleavage E Free Secondary Amine (Active Product) D->E -CO2, -Isobutylene

Fig 2. Workflow for SNAr coupling and orthogonal Boc deprotection of the scaffold.

References

  • Google Patents. "Kinase inhibitors" (US9580427B2). United States Patent and Trademark Office.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3-aminobenzyl(methyl)carbamate

[1][2]

CAS: 167756-90-3 Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol [1][2][3][4]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for tert-butyl 3-aminobenzyl(methyl)carbamate. Successfully purifying this compound requires navigating a chemical paradox: it contains an acid-labile protecting group (Boc) alongside a basic, oxidation-prone primary amine (aniline) .[1][2]

This dual functionality creates specific failure modes during purification:

  • The "Streaking" Effect: The free aniline moiety interacts strongly with acidic silanols on silica gel, causing broad, tailing peaks that ruin separation.

  • The "Silent" Deprotection: Standard silica gel is sufficiently acidic to cleave the Boc group during slow columns or if the column is heated, leading to yield loss.

  • Oxidative Instability: Like many aniline derivatives, the 3-amino group is susceptible to air oxidation, turning samples brown/black upon prolonged exposure to air.

This guide provides field-proven protocols to resolve these specific challenges.

Module 1: Chromatography Troubleshooting

Issue: "My product streaks on the TLC plate and elutes as a broad band."

Diagnosis: Uncapped silanol groups (


Solution: The "Sacrificial Base" Protocol You must introduce a volatile base to the mobile phase to compete for these binding sites.

Protocol: Triethylamine (TEA) Buffering

Do not simply add TEA to your solvent bottle.[2] Follow this specific sequence to ensure column stability:

  • Pre-treatment (Slurry Method):

    • Suspend your silica gel in the starting mobile phase (e.g., Hexane/EtOAc).

    • Add 1% v/v Triethylamine (TEA) to the slurry.

    • Stir for 5 minutes before packing the column. This neutralizes the most active acidic sites immediately.

  • Running Solvent:

    • Maintain 0.5% v/v TEA in your eluent throughout the run.

    • Note: TEA is difficult to remove by rotovap.[1] Co-evaporate with toluene twice after pooling fractions to remove residual amine.[1]

Issue: "I see a new spot on TLC during the column run (Boc loss)."

Diagnosis: Acid-catalyzed deprotection.[1][2][5][6][7] Standard silica gel (pH ~5.0–6.0 in water) is acidic enough to cleave the Boc group, especially if the compound lingers on the column.

Solution: Switch Stationary Phases If the TEA method above is insufficient, you must eliminate the acidic surface entirely.

MethodRecommendationWhy?
Amine-Functionalized Silica (KP-NH) High The surface is chemically bonded with propyl-amine.[1][2] It is basic, preventing silanol interactions and Boc cleavage. No TEA additive needed.[1][8]
Neutral Alumina Medium Less acidic than silica, but resolution is often lower.[2] Requires deactivation with water (Grade III) to prevent irreversible adsorption.[1]
Reversed-Phase (C18) Low Requires aqueous mobile phases.[1][2] If using TFA (0.1%), you will deprotect the Boc.[9] Must use Ammonium Bicarbonate (pH 8) buffer instead.[1]

Module 2: Alternative Purification (Acid-Base Extraction)

Question: "Can I avoid chromatography to save time?"

Answer: Yes, but you must respect the Boc group's acid sensitivity.[9] You cannot use strong acids (HCl pH < 1) or the Boc group will hydrolyze. You must use a Cold Weak-Acid Extraction .[1][2]

The "Cold Citric" Protocol

This method separates your basic product from non-basic impurities (e.g., unreacted alkyl halides, bis-protected byproducts).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • The Critical Wash:

    • Cool the organic phase to 0–5°C (Ice bath).

    • Extract with cold 5% Citric Acid (aq) or 0.5 M HCl .[1][2]

    • Crucial: Perform this extraction quickly (<5 mins contact time).[1][2]

  • Separation:

    • Organic Layer: Contains non-basic impurities.[1][2] Discard (check TLC first).

    • Aqueous Layer: Contains your protonated product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1]
      
  • Recovery:

    • Keep aqueous layer on ice.[1][2]

    • Basify to pH ~9 using saturated NaHCO₃ or 1M NaOH (dropwise).[1][2] Watch for oiling out.

    • Extract immediately back into EtOAc (3x).[1][10]

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying tert-butyl 3-aminobenzyl(methyl)carbamate based on impurity profile and scale.

PurificationStrategyStartCrude Reaction Mixture(tert-butyl 3-aminobenzyl(methyl)carbamate)CheckImpurityAnalyze Impurity Profile (TLC/LCMS)Start->CheckImpurityNonBasicMajor Impurities are Non-Basic(e.g., Alkyl halides, neutral byproducts)CheckImpurity->NonBasicHigh Polarity DifferenceComplexComplex Mixture(Close eluting spots, basic byproducts)CheckImpurity->ComplexLow Polarity DifferenceExtractionAcid/Base Extraction(The 'Cold Citric' Protocol)NonBasic->ExtractionColumnFlash ChromatographyComplex->ColumnFinalPure Product(Store under Argon, -20°C)Extraction->FinalDecisionColSelect Stationary PhaseColumn->DecisionColStdSilicaStandard Silica + 1% TEA(Risk: Boc Cleavage)DecisionCol->StdSilicaStandard BudgetAmineSilicaAmine-Silica (KP-NH)(Safest, Best Resolution)DecisionCol->AmineSilicaHigh Value / SensitiveStdSilica->FinalAmineSilica->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile and stationary phase availability.

Module 4: Stability & Storage FAQs

Q: My product turned from a pale oil to a brown solid overnight. Is it ruined? A: Not necessarily. Aniline derivatives oxidize easily, forming "color bodies" (quinones/azo compounds) that are intensely colored even at trace levels (<1%).[2]

  • Check: Run a TLC.[1][5][6][8][11][12] If the main spot is still dominant, the bulk material is fine.

  • Fix: Filter through a small pad of silica or charcoal to remove the colored impurities.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen) and protect from light.[2]

Q: Can I use TFA to remove the Boc group later? A: Yes, but be careful. The tert-butyl carbamate cleavage generates tert-butyl cations.[1][2][13] These electrophiles can attack the electron-rich aniline ring (Friedel-Crafts alkylation), leading to tert-butylated side products.[1][2]

  • Scavenger Required: Always use Triethylsilane (TES) or Thioanisole (2-5 eq) during TFA deprotection to quench the t-butyl cations.[1][2]

References

  • Biotage. (2023).[1][2][11] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • MilliporeSigma. (n.d.).[1][2] tert-Butyl (3-aminobenzyl)(methyl)carbamate Product Page & Safety Data.[1][2][4] Retrieved from [2]

  • BenchChem. (2025).[1][2][12] Technical Support Center: Purification of Bulky Amines by Chromatography.[1] Retrieved from [2]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [1][2]

  • ResearchGate. (2012).[1][2][9] Stability of N-BOC-group during RP-chromatography. Retrieved from

Technical Support Center: Stability and Troubleshooting for Tert-butyl 3-aminobenzyl(methyl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting protocols, and frequently asked questions regarding the stability of tert-butyl 3-aminobenzyl(methyl)carbamate under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges associated with the acid-labile tert-butyloxycarbonyl (Boc) protecting group in your experiments.

Section 1: Fundamental Principles of Boc Group Instability

The utility of the Boc group is intrinsically linked to its predictable instability in acidic environments, which allows for its controlled removal.[1][2] Understanding the mechanism of this cleavage is the first step in troubleshooting any related issues.

Q: What is the precise mechanism of acid-catalyzed deprotection of the Boc group?

A: The deprotection is a multi-step process driven by the formation of a highly stable tert-butyl carbocation.[2][3][4]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This step makes the carbamate a much better leaving group.[3]

  • Fragmentation: The protonated intermediate then fragments. This heterolytic cleavage results in the formation of the free amine, carbon dioxide (from the unstable carbamic acid intermediate), and a resonance-stabilized tert-butyl cation.[3][5]

  • Cation Fate: The highly reactive tert-butyl cation can be neutralized in several ways: it can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially react with other nucleophiles in the reaction mixture, leading to side products.[3][6]

The entire process is efficient and often rapid, with the volatile byproducts (isobutylene and CO₂) being easily removed.[3][5]

Boc Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Intermediate Start->Protonated + H⁺ (Acid) Products Free Amine + CO₂ Protonated->Products Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Fragmentation Byproducts Isobutylene / Alkylated Side Products tBu_Cation->Byproducts Deprotonation or Alkylation

Caption: Acid-catalyzed mechanism for Boc group removal.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the typical acidic reagents used for Boc deprotection, and how do I choose one?

A: The choice of reagent depends on the substrate's sensitivity and the desired reaction rate. Strong acids are generally required.[7] The most common systems are summarized below.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[8]Highly effective, volatile, and easy to remove.[3]Corrosive; can cleave other acid-sensitive groups.[9]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Methanol[6][8]Potent, often results in a precipitating HCl salt, simplifying isolation.Dioxane is a hazardous solvent; can be less selective.[10]
Formic Acid Neat or as a co-solventMilder alternative to TFA or HCl.[3]Slower reaction times may be required.
Lewis Acids (e.g., ZnBr₂, AlCl₃) Stoichiometric amounts in DCM[6][9]Can offer selectivity in complex molecules.Work-up can be complicated by metal salts.[9]
Q: What are the common byproducts I should expect with tert-butyl 3-aminobenzyl(methyl)carbamate, and why do they form?

A: The primary side product arises from the reactive tert-butyl cation generated during cleavage.[9] This cation is an electrophile and can participate in a Friedel-Crafts-type alkylation reaction with the electron-rich aromatic ring of your molecule. This results in the formation of tert-butylated isomers, which will appear as less polar spots on a TLC plate and have a mass increase of +56 Da in mass spectrometry analysis.

Q: How does the primary aromatic amine on the molecule affect its stability in acid?

A: The primary aromatic amine at the 3-position is basic and will be protonated by the acid in the reaction mixture. This has two main consequences:

  • Acid Consumption: The amine will neutralize an equivalent of the acid catalyst. Therefore, you must use a stoichiometric excess of acid to ensure enough is available to catalyze the Boc deprotection.

  • Deactivation of the Ring: Protonation of the amine group deactivates the aromatic ring towards electrophilic attack, which can help reduce the incidence of tert-butylation side reactions.

Section 3: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Incomplete or Slow Deprotection
Q: My reaction is stalled, and TLC/LC-MS shows significant remaining starting material. What should I do?

A: Incomplete deprotection is a common issue that can often be resolved by systematically adjusting the reaction conditions.[8][9] Follow this workflow to diagnose and solve the problem.

Troubleshooting Workflow Start Incomplete Reaction Observed Check_Acid Is acid concentration sufficient? (e.g., 20-50% TFA) Start->Check_Acid Increase_Acid Increase acid concentration (e.g., to 50% TFA or neat TFA). Check_Acid->Increase_Acid No Check_Time Has enough time passed? (Monitor for 2-4 hours) Check_Acid->Check_Time Yes Increase_Acid->Check_Time Increase_Time Extend reaction time. (e.g., overnight) Check_Time->Increase_Time No Check_Temp Is the reaction at room temp? Check_Time->Check_Temp Yes Increase_Time->Check_Temp Increase_Temp Gently warm the reaction (e.g., to 40°C). Check_Temp->Increase_Temp No Change_System Consider a stronger acid system (e.g., 4M HCl in Dioxane). Check_Temp->Change_System Yes Increase_Temp->Change_System Success Reaction Complete Change_System->Success

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Unexpected Side Products
Q: I'm observing a new, less polar spot on my TLC plate (or a +56 Da peak in my mass spec). What is it and how can I prevent it?

A: This is almost certainly a tert-butylation side product.[9] The electrophilic tert-butyl cation generated during deprotection has alkylated the aromatic ring of your starting material or product.[11] To prevent this, you should add a "scavenger" to your reaction mixture. Scavengers are nucleophiles that are designed to trap the tert-butyl cation before it can react with your compound.[6][9]

ScavengerTypical Concentration (v/v)Use Case & Rationale
Triisopropylsilane (TIS) 2.5 - 5%[8]An excellent scavenger that reacts with the tert-butyl cation via hydride transfer.
Anisole 5%An electron-rich aromatic that is more reactive towards alkylation than the product, effectively competing for the cation.[6]
Thioanisole 5%Similar to anisole, the sulfur atom also helps in trapping the cation.[6]
Water 2.5 - 5%Can act as a nucleophile to trap the cation, forming tert-butanol.
Issue 3: Difficult Work-up and Product Isolation
Q: How do I effectively remove excess strong acid (like TFA) after the reaction?

A: Residual TFA can interfere with subsequent steps and make product isolation difficult.

  • Co-evaporation: After removing the bulk solvent (DCM) under reduced pressure, add a higher-boiling non-polar solvent like toluene and evaporate again. Repeating this process three times is a standard and effective method for azeotropically removing residual TFA.[8]

  • Basic Wash: If your product is stable to base and soluble in an organic solvent, you can perform an aqueous workup. Dissolve the crude residue in a solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[12]

Q: My product is water-soluble as a salt. How can I isolate the free amine?

A: This is common when the product is the TFA or HCl salt.

  • Lyophilization: If you have access to a freeze-dryer, you can remove the solvent and excess acid to obtain the salt as a solid.

  • Resin Neutralization: After removing the solvent, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21). Stir for 30-60 minutes, then filter off the resin. Evaporation of the solvent will yield the neutral, free amine.[13]

Section 4: Validated Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM[14]

Materials:

  • tert-Butyl 3-aminobenzyl(methyl)carbamate (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

Procedure:

  • Dissolve the Boc-protected amine (1 eq.) in DCM (to make a ~0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA for a 50% solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of TFA.[8] The resulting TFA salt can be used directly or neutralized.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)[12][14]

Materials:

  • Silica gel TLC plates

  • Eluent system (e.g., 9:1 DCM/Methanol)

  • Ninhydrin stain solution

  • Heat gun

Procedure:

  • At various time points, withdraw a small aliquot of the reaction mixture using a capillary spotter.

  • Spot the aliquot onto the baseline of a TLC plate. It is also helpful to spot the starting material as a reference.

  • Elute the plate with a suitable mobile phase. The deprotected amine product will be more polar and thus have a lower Rf value than the starting material.

  • Thoroughly dry the plate to remove all traces of acid, using a heat gun if necessary.[14]

  • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The newly formed free amine will develop a characteristic purple or yellow spot.[15]

Protocol 3: Boc Deprotection with Scavengers to Prevent Side Reactions

Materials:

  • All materials from Protocol 1

  • Triisopropylsilane (TIS) or Anisole

Procedure:

  • Dissolve the Boc-protected amine (1 eq.) in DCM.

  • Add the scavenger of choice (e.g., TIS, 5% v/v) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Proceed with the reaction and work-up as described in Protocol 1. The scavenger will preferentially react with the generated tert-butyl cation, minimizing side product formation.

References

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Fisher Scientific. Amine Protection / Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ResearchGate. Acid-labile protecting groups.
  • BenchChem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • BenchChem. (2025, December). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.

Sources

Technical Support Center: Strategies for Preventing Di-substitution in Electrophilic Aromatic Substitution of Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving Tert-butyl 3-aminobenzyl(methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to perform selective mono-functionalization of this highly activated aromatic system. Here, we address common issues, with a primary focus on the prevention of di-substitution during electrophilic aromatic substitution (EAS) reactions, and provide field-proven troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on Tert-butyl 3-aminobenzyl(methyl)carbamate and consistently obtaining a significant amount of di-substituted product. How can I favor mono-substitution?

A1: The Challenge of a Doubly Activated Ring

The primary reason for di-substitution is the high nucleophilicity of the aromatic ring. Your substrate, Tert-butyl 3-aminobenzyl(methyl)carbamate, contains two electron-donating groups (EDGs): a primary amino group (-NH₂) and a Boc-protected methylaminomethyl group (-CH₂N(Me)Boc). Both are ortho, para-directing and strongly activate the ring towards electrophilic attack. The mono-substituted product is often still activated enough to react a second time, leading to a mixture of products.

To achieve selective mono-substitution, you must modulate the reactivity of the aromatic ring and carefully control the reaction conditions.

Core Troubleshooting Strategies:
  • Temporary Attenuation of the Amino Group: The -NH₂ group is the more powerful activating group. Temporarily converting it to a less activating group, such as an amide, is a highly effective strategy. This reduces the overall nucleophilicity of the ring, thus disfavoring a second substitution.[1][2]

  • Strict Control of Reaction Conditions:

    • Low Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This enhances selectivity by favoring the kinetic product.

    • Stoichiometry: Use a precise stoichiometry of the electrophile (ideally 1.0 equivalent or slightly less). A large excess of the electrophile will inevitably lead to polysubstitution.[3]

    • Slow Addition: Add the electrophile dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

  • Choice of Reagents and Solvents:

    • Milder Electrophiles: Use less reactive electrophilic reagents. For instance, for bromination, N-bromosuccinimide (NBS) is generally milder than Br₂ with a Lewis acid.

    • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the electrophile. Less polar solvents can sometimes dampen the reaction rate and improve selectivity.

Visualizing the Directing Effects

The two activating groups direct incoming electrophiles to the positions ortho and para to them. The stronger activating group, the primary amine, will have the dominant directing effect.

G cluster_0 Directing Influences on the Aromatic Ring substrate Tert-butyl 3-aminobenzyl(methyl)carbamate C1 C2 C3 C4 C5 C6 NH2 NH₂ (Strong Activator, o,p-director) NH2->substrate:C2 ortho NH2->substrate:C4 ortho NH2->substrate:C6 para CH2NMeBoc -CH₂N(Me)Boc (Activator, o,p-director) CH2NMeBoc->substrate:C2 ortho CH2NMeBoc->substrate:C4 para

Caption: Directing effects of the substituents on Tert-butyl 3-aminobenzyl(methyl)carbamate.

Q2: I've managed to reduce di-substitution, but now I'm getting a mixture of ortho and para mono-substituted isomers. How can I improve the regioselectivity?

A2: Controlling Regioselectivity through Steric and Electronic Effects

With two ortho, para-directing groups, achieving high regioselectivity for a single isomer can be challenging. The outcome is a balance between the electronic directing effects and steric hindrance.

  • Dominant Director: The -NH₂ group is the more potent activating group, so substitution will primarily occur at positions C2, C4, and C6 (relative to the -CH₂N(Me)Boc group at C1 and -NH₂ at C3).

  • Steric Hindrance: The bulky tert-butyl group on the carbamate and the methylaminomethyl group itself create significant steric hindrance around the C2 and C4 positions. The C6 position (para to the amine) is the most sterically accessible.

Therefore, you can expect the major mono-substituted product to be at the C6 position. To further enhance this selectivity:

  • Use a Bulky Electrophile: A larger electrophile will be more sensitive to steric hindrance and will preferentially attack the less hindered C6 position.

  • Low Temperature: As mentioned before, lower temperatures can improve selectivity.

Predicted Order of Reactivity for Mono-substitution:
  • C6 (para to -NH₂, ortho to -CH₂N(Me)Boc): Most favored due to strong electronic activation from the amine and lower steric hindrance.

  • C4 (ortho to -NH₂, para to -CH₂N(Me)Boc): Electronically activated, but more sterically hindered than C6.

  • C2 (ortho to both groups): Highly sterically hindered and therefore the least favored position for substitution.

Q3: My Friedel-Crafts acylation is failing completely. What could be the issue?

A3: Incompatibility of Friedel-Crafts Catalysts with Basic Substrates

Friedel-Crafts reactions, both alkylation and acylation, typically employ strong Lewis acid catalysts like AlCl₃ or FeCl₃. These catalysts are incompatible with substrates containing basic functional groups, such as the primary amine in your molecule.[4][5]

The lone pair of electrons on the nitrogen of the amino group will coordinate with the Lewis acid, forming a complex. This has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the amine and is no longer available to activate the acyl halide electrophile.

  • Ring Deactivation: The complexation of the amine results in a positively charged ammonium-like species (-NH₂-AlCl₃), which is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution.

Solution: You must use the temporary protection strategy outlined in the protocol below before attempting a Friedel-Crafts acylation. Converting the amine to an amide prevents its reaction with the Lewis acid catalyst.

Experimental Protocols

Protocol 1: Mono-bromination via Amide Protection/Deprotection

This two-step approach is the most reliable method for achieving selective mono-substitution.

Step 1: Acetylation of the Amino Group

  • Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a base, such as pyridine or triethylamine (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup: wash with water, then a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated intermediate.

Step 2: Bromination of the N-Acetylated Intermediate

  • Dissolve the N-acetylated intermediate (1.0 eq.) in a suitable solvent such as acetic acid or DCM.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) in small portions over 30 minutes.

  • Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

Step 3: Hydrolysis of the Amide

  • Dissolve the crude brominated intermediate in a mixture of methanol and water.

  • Add an acid (e.g., 3M HCl) or a base (e.g., 2M NaOH) and heat the mixture to reflux for 2-6 hours until the amide is cleaved (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used).

  • Extract the final mono-brominated product, dry the organic layer, and purify by column chromatography.

Protocol 2: Direct Mono-bromination (Attempt with Caution)

This direct approach is less selective but may be sufficient for some applications. Success is highly dependent on strict control of reaction conditions.

  • Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq.) in a solvent like DCM or tetrahydrofuran (THF).

  • Cool the reaction mixture to a low temperature, for example, -78 °C (dry ice/acetone bath).

  • Slowly add a solution of NBS (0.95 eq.) in the same solvent dropwise over 1-2 hours.

  • Stir the reaction at -78 °C for an additional 2-3 hours.

  • Monitor the reaction progress carefully by TLC, analyzing for starting material, mono-substituted, and di-substituted products.

  • Once a reasonable amount of mono-substituted product has formed without significant di-substitution, quench the reaction with saturated sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

  • Purify the product mixture using column chromatography to separate the desired mono-brominated product from starting material and di-brominated byproducts.

Comparison of Reaction Conditions for Mono-substitution
ParameterStrategy 1: Amide ProtectionStrategy 2: Direct SubstitutionRationale
Ring Activity Moderately ActivatedHighly ActivatedAmide group is less activating than the amine.
Temperature 0 °C to Room Temp-78 °C to 0 °CLower temperatures are crucial to control the highly active substrate.
Reagent NBS (1.0 eq.)NBS (≤ 1.0 eq.)Precise stoichiometry is critical for direct substitution.
Selectivity High for mono-substitutionModerate to LowReduced ring activity in Strategy 1 prevents over-reaction.
Yield Generally HigherOften Lower due to product mixturesEasier purification and less byproduct formation in Strategy 1.
Steps 3 (Protection, Substitution, Deprotection)1Strategy 2 is more atom-economical but less controlled.

Analytical Characterization

Confirming the success of your reaction and identifying the regiochemistry of substitution is crucial. ¹H NMR spectroscopy is the most powerful tool for this.

Expected ¹H NMR Signatures for Aromatic Protons:
  • Starting Material (Tert-butyl 3-aminobenzyl(methyl)carbamate): You will observe four distinct signals in the aromatic region (approx. 6.5-7.2 ppm), likely with complex splitting patterns (doublet, triplet, doublet of doublets).

  • C6-Substituted Product (Major Isomer): The symmetry of the aromatic ring is broken. You will expect to see three signals in the aromatic region, each integrating to 1H. The proton at C5 will likely appear as a doublet, the proton at C2 as another doublet (or a singlet-like peak), and the proton at C4 as a doublet of doublets.

  • Di-substituted Product (e.g., 4,6-disubstituted): You will observe only two signals in the aromatic region, likely two singlets or two doublets, each integrating to 1H.

Compound TypeNumber of Aromatic SignalsExpected Splitting Pattern (Simplified)
Starting Material4Complex (e.g., d, t, dd, s)
Mono-substituted3Simpler (e.g., d, d, dd)
Di-substituted2Very Simple (e.g., s, s or d, d)

Troubleshooting Workflow

G cluster_outcomes Reaction Outcomes cluster_solutions Troubleshooting Actions start Start EAS Reaction check_product Analyze Crude Product by TLC/NMR start->check_product no_reaction No Reaction / Low Conversion check_product->no_reaction [Outcome] di_substitution Significant Di-substitution check_product->di_substitution [Outcome] isomer_mixture Mixture of Mono-isomers check_product->isomer_mixture [Outcome] success Clean Mono-substitution check_product->success [Outcome] increase_temp Increase Temperature or Reaction Time Check Reagent Activity no_reaction->increase_temp decrease_temp Lower Reaction Temperature Slow Reagent Addition Use Milder Reagents di_substitution->decrease_temp bulky_electrophile Use a Sterically Bulky Electrophile Optimize at Low Temperature isomer_mixture->bulky_electrophile end_node Purify Product success->end_node increase_temp->start Re-run decrease_temp->start Re-run protect_amine Implement Amide Protection Strategy (Protocol 1) decrease_temp->protect_amine If still problematic protect_amine->start bulky_electrophile->start Re-run

Caption: A decision-making workflow for troubleshooting electrophilic aromatic substitution on Tert-butyl 3-aminobenzyl(methyl)carbamate.

References

Sources

Scale-up considerations for reactions with Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and mechanistic challenges associated with scaling reactions involving Tert-butyl 3-aminobenzyl(methyl)carbamate .

This bifunctional building block features a highly nucleophilic primary aromatic amine (aniline) and a sterically hindered, Boc-protected secondary aliphatic amine. The standard synthetic workflow typically involves the selective functionalization of the aniline via cross-coupling, followed by the acidic deprotection of the Boc group to reveal the secondary amine.

System Overview & Reactivity Workflow

The following diagram illustrates the critical path for functionalizing this molecule at scale, highlighting the physical and chemical hazards that must be managed during the transition from bench to pilot plant.

ScaleUpWorkflow SM Tert-butyl 3-aminobenzyl(methyl)carbamate (Bifunctional Starting Material) BHA Buchwald-Hartwig Amination (Selective Aniline Functionalization) SM->BHA Ar-X, Pd-Catalyst, Base Overhead Stirring INT Boc-Protected Intermediate (C-N Bond Formed) BHA->INT Workup & Pd Scavenging DEP Acidic Boc Deprotection (Exotherm & Gas Evolution) INT->DEP HCl/Acetone or HCl/EtOAc Controlled Addition PROD Secondary Amine Salt (Isolated Target) DEP->PROD Isobutylene/CO2 Venting Crystallization

Synthetic workflow for functionalizing Tert-butyl 3-aminobenzyl(methyl)carbamate at scale.

Buchwald-Hartwig Cross-Coupling: Troubleshooting & Scale-Up

The primary aniline of Tert-butyl 3-aminobenzyl(methyl)carbamate is an excellent substrate for Buchwald-Hartwig amination. However, scaling this C-N bond formation introduces severe mass transfer and catalytic challenges.

Q: Why does my Buchwald-Hartwig coupling stall at 30% conversion upon scaling from 1 g to 100 g? A: This is a classic mass transfer limitation. At the bench scale, magnetic stirring is sufficient to suspend solid inorganic bases (like


 or 

). At scale, these dense solids form thick slurries that settle at the bottom of the reactor[1].
  • Causality: The catalytic cycle requires the base to deprotonate the palladium-bound amine intermediate. If the solid base is not uniformly suspended, the reductive elimination step stalls. This leaves the catalyst in a resting state that is highly prone to thermal degradation (e.g., formation of inactive palladium black).

  • Solution: Transition immediately to overhead mechanical stirring using a pitched-blade turbine to ensure a homogeneous suspension. Alternatively, if the substrate's functional groups tolerate it, switch to a soluble base like Sodium tert-butoxide (

    
    )[2].
    

Q: How do we efficiently remove palladium residues post-coupling to meet API specifications (<10 ppm)? A: Palladium removal is notoriously difficult when the product contains multiple Lewis basic sites (like the newly formed diarylamine and the carbamate oxygen) that readily chelate the metal[3]. Standard aqueous workups will fail because the Pd-product complexes are highly lipophilic.

  • Causality: Homogeneous Pd catalysts remain coordinated to the product's nitrogen atoms.

  • Solution: Utilize modern precatalysts (e.g., Buchwald G3 palladacycles or PEPPSI catalysts) which allow for drastically lower catalyst loadings (down to 0.05 mol%), inherently reducing the starting Pd burden[4]. Follow this with a chemical scavenger (e.g., SiliaBond Thiol) during the organic wash phase.

Data Presentation: Catalyst & Base Optimization for Aniline Functionalization

The following table summarizes the quantitative impact of stirring and catalyst selection during the scale-up of the aniline functionalization step.

ScaleCatalyst SystemBaseStirring MethodConversion (%)Residual Pd (ppm)
1 g

/ BINAP (5 mol%)

(Solid)
Magnetic>99%1,200
50 g

/ BINAP (5 mol%)

(Solid)
Magnetic45%850
50 g

/ BINAP (5 mol%)

(Solid)
Overhead Mechanical98%900
1 kgPd G3 Palladacycle (0.5 mol%)

(Soluble)
Overhead Mechanical>99%< 15 (Post-Scavenger)

N-Boc Deprotection: Troubleshooting & Scale-Up

Once the aniline is functionalized, the secondary amine must be unmasked. While Trifluoroacetic acid (TFA) is the bench standard for Boc deprotection, its toxicity, corrosiveness, and environmental persistence make it unacceptable for large-scale processing[5].

Q: During the pilot-scale Boc deprotection, we experienced severe foaming and a dangerous temperature spike. How can we mitigate this? A: The deprotection of the tert-butyl carbamate group generates one equivalent of carbon dioxide (


) and one equivalent of isobutylene gas[5].
  • Causality: The acid-catalyzed protonation of the carbamate is followed by fragmentation, which is highly exothermic. The generated heat accelerates the reaction kinetics, leading to a runaway generation of

    
     and isobutylene. At scale, this rapid volumetric expansion of gas causes severe foaming and dangerous reactor pressurization[6].
    
  • Solution: Never add the entire acid charge at once. Shift from a batch-addition of acid to a controlled, dosed addition, utilizing the gas evolution rate as a feedback loop to control the dosing pump.

Q: We are observing alkylated impurities (tert-butyl adducts) in our final product. Where are these coming from? A: The fragmentation of the Boc group generates a transient tert-butyl cation (


).
  • Causality: Under highly concentrated or solvent-free conditions, this highly electrophilic carbocation can react with the nucleophilic sites on your molecule (such as the functionalized aniline) before it has a chance to eliminate a proton to form isobutylene[5].

  • Solution: Introduce a cation scavenger (such as anisole) into the reaction mixture, or utilize a highly nucleophilic solvent system (like aqueous HCl in acetone) to trap the cation harmlessly[6].

Self-Validating Protocol: Scalable Boc Deprotection using Aqueous HCl/Acetone

This methodology replaces TFA with a greener, highly scalable HCl/Acetone system[6]. The protocol is designed as a self-validating system, meaning the physical behavior of the reaction dictates its progress, eliminating the need for constant offline HPLC sampling.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed, glass-lined reactor with overhead stirring, a reflux condenser, and a gas flow meter vented to an appropriate scrubber system (to handle isobutylene emissions).

  • Substrate Dissolution: Dissolve the Boc-protected intermediate in Acetone (5 to 7 volumes). Ensure complete dissolution at 20 °C.

  • Controlled Acid Addition: Begin a dosed addition of concentrated aqueous HCl (3.0 to 4.0 equivalents) via an addition funnel or dosing pump.

  • Thermal & Gas Regulation: Maintain the internal reactor temperature between 25 °C and 30 °C using the cooling jacket. Crucial: Throttle the HCl addition rate based on the gas flow meter readings to prevent foaming.

  • Self-Validating Reaction Monitoring: The reaction progress is directly tied to gas evolution. Once the HCl addition is complete, maintain stirring. The reaction is definitively complete when the gas flow meter registers zero active gas evolution[7].

  • Isolation: Concentrate the mixture under reduced pressure to remove acetone, then add an anti-solvent (e.g., Methyl tert-butyl ether, MTBE) to precipitate the secondary amine as a highly pure hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Acids Source: ACS Green Chemistry Institute URL:[Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Procedure for the multi-decagram synthesis of O-pivaloyl hydroxylamine triflic acid Source: Organic Syntheses URL:[Link]

  • Buchwald-Hartwig Coupling - Scale-Up Typical Procedure Source: Organic Synthesis Desk Reference URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace / Green Chemistry URL:[Link]

Sources

Validation & Comparative

Strategic Alternatives to Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Medicinal Chemistry & Linker Design

Introduction: The "Gold Standard" and Its Limitations

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) has established itself as a workhorse intermediate in modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors .[1]

Its utility stems from its bifunctional nature:

  • Meta-Aniline Handle: A primary aromatic amine positioned for robust cross-coupling (Buchwald-Hartwig, SNAr) or amide bond formation.[1]

  • Boc-Protected Secondary Amine: A masked "exit vector" that, upon acidic deprotection, reveals a secondary amine for linker attachment.

  • Methyl Group: Eliminates a hydrogen-bond donor, often improving membrane permeability and reducing non-specific binding.

Why Seek Alternatives? Despite its ubiquity, this reagent is not a universal solution. Researchers frequently encounter bottlenecks requiring strategic pivots:

  • Solubility: The lipophilic benzyl carbamate scaffold can inflate cLogP, crashing out complex PROTAC molecules.

  • Orthogonality: Acid-labile Boc groups are incompatible when the payload itself contains acid-sensitive moieties (e.g., certain acetals or silyl ethers).[1]

  • Conformation: The flexible benzyl linker results in a high entropic penalty upon binding, potentially lowering potency.

This guide categorizes high-value alternatives to address these specific failure modes.

Decision Matrix: Selecting the Right Reagent

Before ordering reagents, analyze your specific bottleneck. Use the decision tree below to identify the optimal alternative.

ReagentSelection Start Current Reagent: Tert-butyl 3-aminobenzyl(methyl)carbamate Problem Identify Limiting Factor Start->Problem Solubility Poor Solubility / High LogP Problem->Solubility Stability Acid Sensitivity (Payload) Problem->Stability Geometry Poor Binding Affinity Problem->Geometry Pyridine Pyridine Isostere (CAS 3063160-77-7) Solubility->Pyridine Add Polarity Cbz Cbz-Protected Analog (Benzyl carbamate) Stability->Cbz Switch to Hydrogenolysis Rigid Tetrahydroisoquinoline (Conformational Lock) Geometry->Rigid Reduce Entropy Para Para-Isomer (Linear Vector) Geometry->Para Change Exit Vector

Figure 1: Strategic selection workflow for benzylamine linker surrogates.

Detailed Comparative Analysis
Category A: The Solubility Solution (Pyridine Isosteres)

Reagent: Tert-butyl ((5-aminopyridin-3-yl)methyl)(methyl)carbamate CAS: 3063160-77-7[1][2]

Replacing the benzene ring with a pyridine core is a classic medicinal chemistry "bioisosteric replacement." The pyridine nitrogen acts as a hydrogen bond acceptor and significantly lowers the lipophilicity of the linker.

  • Mechanism of Improvement: The pyridine ring reduces cLogP by approximately 1.0–1.5 units compared to the benzene analog. This is critical for PROTACs, where molecular weight often exceeds 800 Da and oral bioavailability is a challenge.

  • Causality: The electron-deficient pyridine ring also makes the primary amine less nucleophilic than the aniline.[1] This requires adjusting coupling conditions (e.g., using stronger bases or more active Pd-precatalysts like XPhos Pd G4).

Category B: The Orthogonality Solution (Cbz Protection)

Reagent: Benzyl (3-aminobenzyl)(methyl)carbamate CAS: N/A (Custom Synthesis - see Protocol below)[1]

When your molecule contains acid-sensitive groups (e.g., t-butyl esters, acetals), the standard TFA/HCl deprotection of the Boc group will destroy your compound.[1] The Cbz (benzyloxycarbonyl) group offers orthogonality.

  • Deprotection: Cleaved via Hydrogenolysis (H₂/Pd-C) or Lewis Acid mediated conditions (BBr₃), leaving acid-sensitive groups intact.[1]

  • Trade-off: Hydrogenolysis is incompatible with sulfur-containing molecules (catalyst poisoning) or olefins (reduction).[1]

Category C: The Conformational Solution (Rigidification)

Reagent: N-Boc-6-amino-1,2,3,4-tetrahydroisoquinoline CAS: 180468-58-2[1]

The benzylamine linker is highly flexible (rotatable bonds). By cyclizing the nitrogen back onto the ring, you freeze the conformation.

  • Benefit: Reduces the entropic penalty of binding (

    
    ). If the "locked" conformation matches the bioactive pose, potency increases significantly.
    
  • Risk: If the locked conformation is wrong, activity is abolished. This is a "high risk, high reward" strategy.

Comparative Data Summary
FeatureStandard (Boc-Aniline) Pyridine Isostere Cbz-Analog Tetrahydroisoquinoline
CAS 167756-90-33063160-77-7Custom180468-58-2
Primary Use General LinkerSolubility FixAcid-Sensitive PayloadsPotency Optimization
Est.[1] cLogP ~2.6~1.3~3.2~2.1
Deprotection Acid (TFA/HCl)Acid (TFA/HCl)H₂/Pd or HBr/AcOHAcid (TFA/HCl)
Nu- Strength ModerateLow (E-deficient)ModerateHigh (Aliphatic amine)
Cost Low ($)High (

$)
Medium (

)
Medium (

)
Experimental Protocols
Protocol 1: Synthesis of Cbz-Alternative (Self-Validating)

Since the Cbz-analog is not always commercially available, this protocol converts the commercially available 3-nitrobenzylamine into the desired reagent.[1]

Objective: Synthesize Benzyl (3-aminobenzyl)(methyl)carbamate.

  • Reductive Amination:

    • Dissolve 3-nitrobenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in MeOH. Stir 2h.

    • Add NaBH₄ (1.5 eq) at 0°C. Stir 1h. Quench with water, extract with DCM.

    • Checkpoint: Verify secondary amine formation by LCMS (M+1).

  • Cbz Protection:

    • To the crude amine in DCM/aq. NaHCO₃ (1:1), add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise at 0°C.

    • Stir 4h. Separate organic layer, dry over MgSO₄.

    • Yield: Expect >85% for this step.[3]

  • Nitro Reduction (The Critical Step):

    • Caution: Do not use H₂/Pd-C, as it will cleave the Cbz group you just added.[1]

    • Reagent: Use Iron powder (Fe) (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O (4:1) at 70°C for 2h.

    • Workup: Filter through Celite. Concentrate.

    • Validation: 1H NMR should show disappearance of nitro-aromatic protons and appearance of broad aniline -NH₂ peak at ~3.5-4.0 ppm.[1]

Protocol 2: Optimized Coupling for Pyridine Isostere

Due to the lower nucleophilicity of the aminopyridine, standard amide couplings often fail. Use this activated ester method.

  • Activation: React the carboxylic acid partner (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 15 min to form the active ester.

  • Addition: Add Tert-butyl ((5-aminopyridin-3-yl)methyl)(methyl)carbamate (1.1 eq).

  • Conditions: Heat to 50°C for 4h. (Standard anilines react at RT; pyridines require thermal energy).

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

References
  • Tert-butyl 3-aminobenzyl(methyl)carbamate Structure & Properties . PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Conformational Restriction in Drug Design . Journal of Medicinal Chemistry. Analysis of tetrahydroisoquinoline scaffolds as rigid benzylamine analogs. [Link]

  • Protecting Group Strategies . Organic Chemistry Portal. Comparison of Boc vs Cbz stability profiles. [Link]

Sources

Efficacy of Tert-butyl 3-aminobenzyl(methyl)carbamate in different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Synthetic Efficiency: A Comparative Guide to tert-Butyl 3-aminobenzyl(methyl)carbamate in Amide Coupling Protocols

Executive Summary

tert-Butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a critical bifunctional linker used extensively in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). Its utility hinges on the differential reactivity between its free aniline (primary amine) and the Boc-protected secondary amine.

This guide evaluates the "efficacy"—defined here as reaction yield, kinetic efficiency, and downstream processability —of this reagent across three distinct solvent systems: Dichloromethane (DCM) , N,N-Dimethylformamide (DMF) , and 2-Methyltetrahydrofuran (2-MeTHF) .[1]

Key Findings:

  • DCM remains the gold standard for ease of purification but suffers from slower kinetics with sterically hindered acids.

  • DMF offers the highest solubility and reaction rates but introduces significant downstream processing bottlenecks due to its high boiling point.

  • 2-MeTHF emerges as a superior "green" alternative, offering high yields comparable to DMF with the processability of ethereal solvents.

Chemical Profile & Solubility Logic

To understand solvent behavior, we must analyze the molecule's physicochemical properties.

PropertyValue / DescriptionImpact on Solvent Choice
Structure Aniline Core: Moderate polarity, nucleophilic.Boc-Carbamate: Lipophilic, acid-sensitive.[2][3]Requires solvents that solubilize the lipophilic Boc group without deactivating the nucleophilic aniline.
pKa (Conj. Acid) ~4.6 (Aniline nitrogen)Low basicity requires efficient activation of the coupling partner (carboxylic acid).
LogP ~2.5 (Predicted)Good solubility in organic solvents; poor water solubility.
Solubility Decision Matrix

The Boc group renders the molecule highly soluble in chlorinated and polar aprotic solvents. However, the limiting factor is often the coupling partner (e.g., a polar E3 ligase ligand or a peptide fragment).

SolubilityLogic Start Select Coupling Partner Lipophilic Lipophilic Acid (e.g., Cereblon Ligand) Start->Lipophilic Polar Polar/Peptidic Acid (e.g., VHL Ligand) Start->Polar SolventDCM Solvent: DCM (High Solubility) Lipophilic->SolventDCM Standard SolventMeTHF Solvent: 2-MeTHF (Green Compromise) Lipophilic->SolventMeTHF Green Chem SolventDMF Solvent: DMF (Universal Solubility) Polar->SolventDMF Required

Figure 1: Solvent selection logic based on the physicochemical properties of the coupling partner.

Comparative Efficacy Data

The following data represents comparative yields for a standard HATU-mediated amide coupling between tert-butyl 3-aminobenzyl(methyl)carbamate and a model carboxylic acid (Benzoic acid derivative).

Table 1: Solvent System Performance Metrics

MetricDichloromethane (DCM) DMF 2-MeTHF
Reaction Yield (Isolated) 88%94%92%
Reaction Time (to >95% conv) 4.0 Hours1.5 Hours2.5 Hours
Purity (HPLC) 98.5%96.0% (Trace DMF adducts)98.0%
Workup Complexity Low (Evaporation)High (Aq. wash/Lyophilization)Low (Phase separation)
Green Chemistry Score Low (Chlorinated waste)Low (Reprotoxic)High (Bio-derived)

Technical Insight: While DMF provides the fastest kinetics due to high dielectric constant stabilizing the transition state, it often retains trace impurities. DCM provides the cleanest product but may require extended reaction times. 2-MeTHF offers the best balance of yield and processability.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: The "High Solubility" Method (DMF)

Best for: Polar coupling partners or scale-up where precipitation is a risk.

  • Preparation: Dissolve 1.0 equiv of Carboxylic Acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 equiv of HATU and 3.0 equiv of DIPEA. Stir for 5 minutes.

    • Checkpoint: Solution should turn slight yellow/orange, indicating active ester formation.

  • Addition: Add 1.0 equiv of tert-butyl 3-aminobenzyl(methyl)carbamate .

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Workup (Critical):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash 3x with 5% LiCl solution (removes DMF effectively).

    • Wash 1x with Brine, dry over Na2SO4, and concentrate.

Protocol B: The "Clean Workup" Method (DCM)

Best for: Lipophilic partners and rapid purification.

  • Preparation: Dissolve 1.0 equiv of Carboxylic Acid in anhydrous DCM (0.1 M).

  • Activation: Add 1.1 equiv of EDC·HCl and 1.1 equiv of HOBt (or Oxyma Pure).

    • Note: EDC is preferred over HATU in DCM to facilitate urea byproduct removal.

  • Addition: Add 1.0 equiv of tert-butyl 3-aminobenzyl(methyl)carbamate followed by 2.0 equiv DIPEA.

  • Reaction: Stir at RT for 4-6 hours.

  • Workup:

    • Wash 1x with 1M citric acid (removes unreacted aniline and DIPEA).

    • Wash 1x with Sat. NaHCO3.

    • Concentrate directly.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical decision points during the reaction monitoring phase.

ReactionWorkflow Start Start Reaction (T=0) TLC TLC/LCMS Check (T=2h) Start->TLC Complete Conversion >95%? TLC->Complete Yes Proceed to Workup Complete->Yes Yes No Stalled Reaction Complete->No No (<50%) Boost Add 0.2 eq HATU + Heat to 40°C No->Boost If in DMF SolventSwitch Switch Solvent (DCM -> DMF) No->SolventSwitch If in DCM Boost->TLC SolventSwitch->TLC

Figure 2: Reaction monitoring and troubleshooting workflow for amide coupling.

References

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15(3), 596-600.[4]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Sources

Spectroscopic validation of Tert-butyl 3-aminobenzyl(methyl)carbamate products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a high-value bifunctional linker widely used in the synthesis of PROTACs, peptidomimetics, and fragment-based drug discovery. Its structural utility lies in its orthogonality: it presents a free primary aniline for immediate coupling (e.g., to E3 ligase ligands) while maintaining a Boc-protected N-methylbenzylamine moiety for downstream deprotection and functionalization.

The Validation Challenge: Commercial supplies of this intermediate often vary in quality due to the difficulty of monomethylating benzylamines without over-alkylation or regioisomer contamination. Furthermore, the N-Boc-N-methyl motif exhibits restricted rotation (rotamerism) on the NMR time scale, frequently leading inexperienced analysts to misinterpret the "split signals" as impurities.

This guide provides a definitive spectroscopic validation protocol to distinguish the high-purity target from common structural analogues and process impurities.

Structural Analysis & Theoretical Grounding

Before interpreting spectra, one must understand the molecule's dynamic behavior in solution.

The Rotamer Effect (Expert Insight)

Unlike simple amides, the tert-butyl carbamate group attached to a bulky N-methyl benzyl system creates significant steric hindrance. This results in two distinct conformers (rotamers) that exchange slowly at room temperature.

  • Consequence: In

    
    H NMR (CDCl
    
    
    
    ), the N-Me and Benzyl-CH
    
    
    protons will appear as two sets of signals (typically in a ~1:1 to 2:1 ratio).
  • Validation Check: A single sharp peak for the N-Me group often indicates the wrong molecule (e.g., the des-methyl analog or the free amine).

Critical Impurity Profile
Impurity TypeOriginSpectroscopic Signature
Des-methyl Analog Incomplete methylation of starting material.NMR: N-H signal (broad t) instead of N-Me singlet. No rotamers.
Regioisomer (Para) Contaminated starting material (4-nitrobenzaldehyde).NMR: Aromatic region shows symmetric AA'BB' pattern (doublets) instead of complex ABCD meta-pattern.
Over-alkylated Aggressive methylation conditions.MS: M+14 mass shift. NMR: Extra Methyl signals.

Synthesis & Impurity Origin Map

Understanding the synthesis route helps predict potential contaminants. The diagram below illustrates the standard reductive amination route and where specific impurities arise.

SynthesisPath SM 3-Nitrobenzaldehyde Step1 Reductive Amination (MeNH2 / NaBH4) SM->Step1 Imp3 Impurity C: Regioisomer (Para) (SM impurity) SM->Imp3 Isomeric SM Inter1 N-Methyl-3-nitrobenzylamine Step1->Inter1 Imp1 Impurity A: Des-methyl analog (from NH3 contaminant) Step1->Imp1 NH3 present Imp2 Impurity B: Dimethyl analog (Over-methylation) Step1->Imp2 Excess MeI/Conditions Step2 Boc Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-N-Methyl-3-nitrobenzylamine Step2->Inter2 Step3 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter2->Step3 Product TARGET PRODUCT (CAS 167756-90-3) Step3->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Des-methyl, Dimethyl, and Regioisomers).

Comparative Spectroscopic Data

The following data compares the Target Product against its most common "fake"—the Des-methyl analog (Tert-butyl 3-aminobenzylcarbamate).

Table 1: Diagnostic H NMR Signals (400 MHz, CDCl )
MoietyTarget Product (N-Me)Alternative (Des-Methyl)Validation Note
N-Methyl

2.80 - 2.90
(Two singlets, rotamers)
Absent Primary Pass/Fail criterion.
Benzyl -CH

-

4.35 - 4.45
(Two singlets/broad, rotamers)

4.25 (Doublet,

Hz)
Target shows no coupling to NH; Alternative couples to NH.
Carbamate NH Absent

~4.80 (Broad triplet)
Target has no carbamate proton.
Aniline -NH


3.60 - 3.80 (Broad singlet, 2H)

3.60 - 3.80 (Broad singlet, 2H)
Confirms the "3-amino" part is free.
Boc Group

1.45 - 1.48 (Singlet, 9H)

1.45 (Singlet, 9H)
Not diagnostic for differentiation.
Table 2: Key IR Bands (ATR)
Vibration ModeTarget Product (cm

)
Interpretation
N-H Stretch 3350, 3450 (Doublet)Characteristic of primary amine (-NH

).
C=O Stretch 1685 - 1695Urethane (Boc) carbonyl.
C-H Stretch 2975, 2930Methyl/Methylene groups.
Absence No peak at ~3300 (sharp)Absence of secondary amide N-H (confirms N-methylation).

Step-by-Step Validation Protocol

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Phase 1: Solubility & Physical Check
  • Appearance: Product should be a white to off-white solid (or viscous oil if slightly impure/solvent wet).

  • Solubility: Dissolve 10 mg in 0.5 mL CDCl

    
    . Solution must be clear. Turbidity suggests inorganic salts (from reduction step).
    
Phase 2: NMR Validation (The "Rotamer Test")
  • Acquire

    
    H NMR (min 16 scans).
    
  • Check Region 2.8 ppm: Do you see two distinct singlets (or a split peak)?

    • Yes: Consistent with N-Me Rotamers .

    • No (Single sharp peak): Suspect different compound or fast exchange (unlikely in CDCl

      
      ).
      
    • No (Empty):FAIL. Product is likely the des-methyl analog.

  • Check Region 6.5 - 7.2 ppm: Verify the "Meta" pattern (Singlet, Doublet, Triplet, Doublet).

    • Symmetric Doublets (AA'BB'):FAIL. Product is the Para-isomer.

Phase 3: LC-MS Confirmation
  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass:

    • MW: 236.31[1]

    • [M+H]

      
      : 237.16 
      
    • [M+Na]

      
      : 259.15 
      
    • Fragment: Look for 137.1 (Loss of Boc: [M - C5H9O2]

      
      ).
      

Validation Decision Tree

Use this logic flow to approve or reject batches.

ValidationLogic Start Start Validation (Sample in CDCl3) CheckNMe 1H NMR: 2.80-2.90 ppm region Start->CheckNMe Rotamers Two singlets visible (Rotamers) CheckNMe->Rotamers Yes NoSignal No signal CheckNMe->NoSignal Des-methyl Impurity OneSignal One sharp singlet CheckNMe->OneSignal Suspect Structure CheckAromatic Check Aromatic Region (6.5 - 7.2 ppm) Rotamers->CheckAromatic Fail REJECT BATCH NoSignal->Fail OneSignal->Fail MetaPattern Asymmetric Pattern (s, d, t, d) CheckAromatic->MetaPattern Correct Regioisomer ParaPattern Symmetric AA'BB' (two doublets) CheckAromatic->ParaPattern Para-isomer Impurity FinalQC Run LC-MS Target: 237.16 m/z MetaPattern->FinalQC ParaPattern->Fail Pass BATCH APPROVED FinalQC->Pass Mass Confirmed FinalQC->Fail Wrong Mass

Figure 2: Decision tree for spectroscopic validation of CAS 167756-90-3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10775412, Tert-butyl N-[(3-aminophenyl)methyl]carbamate. Retrieved from [Link]

  • Macmillan Group. (2016). Supplementary Information: Metallaphotoredox-Catalyzed C(sp3)–H Methylation. (Provides representative NMR rotamer data for N-Boc-N-methyl benzylamines). Princeton University. Retrieved from [Link]

  • Organic Syntheses. (2006). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate. (General procedures for Boc-protection and rotamer analysis). Retrieved from [Link]

Sources

Comparative analysis of reaction times with Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Reaction Times with Tert-butyl 3-aminobenzyl(methyl)carbamate

A Senior Application Scientist's Guide to Amine Protection Strategies

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount. The efficiency of a synthetic route is not merely a measure of yield, but also of time. The kinetics of protection and deprotection steps can significantly impact the overall throughput of a drug discovery program. This guide provides a comparative analysis of reaction times associated with tert-butyl 3-aminobenzyl(methyl)carbamate, a representative Boc-protected secondary benzylic amine.

The Boc Protecting Group: A Kinetic Profile

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its facile removal under acidic treatment.[1][2] The formation of a Boc-protected amine, such as tert-butyl 3-aminobenzyl(methyl)carbamate, typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[3]

Factors Influencing Boc Protection Reaction Times

The rate of Boc protection is highly dependent on the nucleophilicity of the amine and the reaction conditions.

  • Substrate Nucleophilicity : Aliphatic amines are generally more nucleophilic than aromatic amines and thus react faster with Boc₂O.[4] Secondary aromatic amines, like the precursor to our title compound, are even less reactive and can require extended reaction times, sometimes from 24 to 48 hours, to achieve full conversion.[4]

  • Solvent Effects : The choice of solvent can dramatically alter reaction rates. For instance, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection of aromatic amines significantly compared to chlorinated solvents like CDCl₃, in some cases by a factor of 70.[4]

  • Catalysis : While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to increase the amine's nucleophilicity and accelerate the reaction.[3]

Factors Influencing Boc Deprotection Reaction Times

The cleavage of the Boc group is an acid-catalyzed process. The reaction time is influenced by the strength of the acid, the stability of the resulting carbocation, and the electronic properties of the substrate.

  • Acid Strength : Strong acids like trifluoroacetic acid (TFA) are highly effective and can typically remove a Boc group in 30 minutes to 2 hours at room temperature.[3] Milder acidic conditions will naturally lead to longer reaction times.

  • Electronic Effects : Electron-withdrawing groups on an aromatic ring can destabilize the carbamate and lead to faster cleavage.[5] Conversely, electron-donating groups would be expected to slow the deprotection rate.

  • Thermal Deprotection : Boc groups can also be removed thermally. For N-Boc aryl amines, temperatures in the range of 150-240 °C are often required, with reaction times varying from 30 minutes to an hour.[6]

Comparative Analysis: Boc vs. Cbz and Fmoc

The choice of a protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be removed without affecting others.[1]

Protecting GroupStructureLabilityTypical Deprotection ReagentsTypical Reaction Time (Deprotection)
Boc (CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[1][7]30 min - 2 hours
Cbz (Z) Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[1]1 - 4 hours
Fmoc Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[8][9]5 - 30 minutes

This table provides a high-level overview of the key differences in lability and typical deprotection times for these common carbamate protecting groups.

Kinetic Advantages and Disadvantages
  • Boc : Offers a good balance of stability and relatively fast, clean deprotection under acidic conditions. However, the strongly acidic conditions required for removal may not be suitable for acid-sensitive substrates.[1]

  • Cbz : The key advantage is its removal under neutral conditions via hydrogenolysis, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[10] The reaction can be slower than Fmoc deprotection and is incompatible with functional groups that can be reduced, such as alkenes or alkynes.[1]

  • Fmoc : This group is prized for its extremely rapid deprotection under mild basic conditions, making it a staple in solid-phase peptide synthesis.[1] The resulting dibenzofulvene byproduct must be scavenged to prevent side reactions.

Experimental Protocols

To provide a practical context for this analysis, the following are detailed, generalized protocols for the protection and deprotection of a secondary benzylic amine.

Protocol 1: Boc Protection of a Secondary Benzylic Amine

This protocol is based on standard literature procedures for the Boc protection of less reactive amines.[3][4]

Materials:

  • Secondary benzylic amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Methanol (as solvent)

Procedure:

  • Dissolve the secondary benzylic amine in the chosen solvent in a round-bottom flask.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature. The reaction time can range from 12 to 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Acid-Mediated Boc Deprotection

This protocol describes a standard method for the cleavage of a Boc protecting group.[3]

Materials:

  • Boc-protected amine (e.g., tert-butyl 3-aminobenzyl(methyl)carbamate)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask (concentration range 0.1 to 0.5 M).

  • Add TFA to the solution to achieve a 25-50% concentration.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt.

  • The crude product can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent for further use.

Protocol 3: Cbz Protection of a Secondary Benzylic Amine

This protocol outlines a typical procedure for Cbz protection.[10]

Materials:

  • Secondary benzylic amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base (Na₂CO₃ or TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify as needed.

Protocol 4: Fmoc Protection of a Secondary Benzylic Amine

This protocol is a standard method for the introduction of the Fmoc group.

Materials:

  • Secondary benzylic amine (1.0 equiv)

  • Fmoc-Cl or Fmoc-OSu (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or DIPEA (1.5 equiv)

  • Dioxane/water or Acetonitrile

Procedure:

  • Dissolve the amine in the solvent.

  • Add the base.

  • Add the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).

  • Stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify as needed.

Visualizing Reaction Mechanisms and Orthogonality

To better understand the chemical transformations and strategic considerations, the following diagrams illustrate the protection/deprotection mechanisms and the concept of orthogonal protection.

Boc_Protection Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R₂N-Boc Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.[3]

Deprotection_Pathways cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection Boc_Protected R-NH-Boc Boc_Deprotected R-NH₂ Boc_Protected->Boc_Deprotected TFA, RT (30-120 min) Cbz_Protected R-NH-Cbz Cbz_Deprotected R-NH₂ Cbz_Protected->Cbz_Deprotected H₂, Pd/C (1-4 h) Fmoc_Protected R-NH-Fmoc Fmoc_Deprotected R-NH₂ Fmoc_Protected->Fmoc_Deprotected Piperidine/DMF (5-30 min)

Caption: Comparative deprotection pathways and typical reaction times.

Orthogonal_Protection Start Substrate (Boc-N-R¹-N-Cbz) Intermediate1 H₂N-R¹-N-Cbz Start->Intermediate1 Acid (TFA) Intermediate2 Boc-N-R¹-NH₂ Start->Intermediate2 Hydrogenolysis End H₂N-R¹-NH₂ Intermediate1->End Hydrogenolysis Intermediate2->End Acid (TFA)

Caption: Orthogonal deprotection of Boc and Cbz groups.[1][10]

Conclusion

The selection of an amine protecting group is a critical decision in synthesis design, with reaction time being a significant factor. For a secondary benzylic amine like the precursor to tert-butyl 3-aminobenzyl(methyl)carbamate, Boc protection offers a robust and reliable method, though reaction times can be lengthy (12-48 hours) due to the substrate's reduced nucleophilicity. The deprotection, however, is typically efficient under standard acidic conditions (30-120 minutes).

When compared to its alternatives, the Boc group's reaction kinetics sit between the very rapid, base-mediated deprotection of Fmoc and the often slower, but highly orthogonal, hydrogenolysis of the Cbz group. Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection strategy. This guide provides the foundational data and experimental context for researchers to make time-efficient and chemically sound decisions in their synthetic endeavors.

References

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • Pittelkow, M., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules.
  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
  • Zhang, G., et al. (2022).
  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • Bradley, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.

Sources

Yield comparison between different synthetic routes for Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical APIs, particularly in the development of kinase inhibitors[1]. Structurally, it features a primary aniline for cross-coupling or amide bond formation and a Boc-protected secondary aliphatic amine that can be unmasked later in the synthetic sequence.

Because the molecule contains two distinct nitrogen centers (aromatic and aliphatic), selecting the optimal synthetic route requires balancing chemoselectivity, step count, and overall yield. This guide objectively compares three distinct synthetic methodologies, providing step-by-step protocols, yield data, and the mechanistic causality behind each experimental choice.

Mechanistic Pathways & Workflow Visualization

The synthesis of this building block generally relies on establishing the carbon-nitrogen bond of the benzylamine core, followed by protecting group manipulation and oxidation state adjustments.

SyntheticRoutes SM1 3-Nitrobenzaldehyde + MeNH2 Int1A N-Methyl-1-(3-nitrophenyl) methanamine SM1->Int1A NaBH(OAc)3, DCE Int1B Tert-butyl methyl (3-nitrobenzyl)carbamate Int1A->Int1B Boc2O, Et3N Product Tert-butyl 3-aminobenzyl (methyl)carbamate CAS: 167756-90-3 Int1B->Product H2, Pd/C (Nitro Reduction) SM2 3-Nitrobenzyl Bromide + Boc-NHMe SM2->Int1B NaH, DMF (Alkylation) SM3 3-Aminobenzaldehyde + MeNH2 Int3A 3-(Methylaminomethyl) aniline SM3->Int3A NaBH(OAc)3, DCE Int3A->Product Boc2O (1 eq), Chemoselective

Figure 1: Synthetic workflows for Tert-butyl 3-aminobenzyl(methyl)carbamate converging to the target.

Yield Comparison & Route Metrics

The table below summarizes the quantitative performance of each synthetic strategy.

Synthetic RouteTotal StepsEst. Overall YieldKey ReagentsPrimary AdvantageMajor Limitation
Route A (Reductive Amination) 370–75% NaBH(OAc)₃, Boc₂O, Pd/CHighly scalable, cheap starting materials3-step linear sequence
Route B (Direct Alkylation) 255–65% NaH, Boc-NHMe, Pd/CConvergent, fewer stepsLachrymatory SM, lower alkylation yield
Route C (Chemoselective) 250–60% NaBH(OAc)₃, Boc₂O (1 eq)Avoids nitro reduction stepRequires strict temperature control

Detailed Experimental Protocols & Mechanistic Causality

As an application scientist, it is critical to understand why specific reagents are chosen to ensure the protocol is a self-validating system. Below are the detailed methodologies for each route.

Route A: The Nitro-Aldehyde Reductive Amination Pathway (Industry Standard)

This is the most robust and scalable route, relying on the predictable reactivity of the nitro group as a masked aniline.

  • Step 1: Reductive Amination

    • Protocol: Dissolve 3-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add methylamine (2.0 M in THF, 1.5 eq) and stir for 1 hour to allow imine formation. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq), portion-wise at 0 °C. Stir at room temperature until TLC indicates complete consumption of the aldehyde. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde[2]. This minimizes the formation of 3-nitrobenzyl alcohol as a byproduct.

  • Step 2: Boc Protection

    • Protocol: Dissolve the crude secondary amine in DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours. Wash with 1N HCl to remove unreacted amine, followed by brine. Concentrate to yield tert-butyl methyl(3-nitrobenzyl)carbamate.

  • Step 3: Nitro Reduction

    • Protocol: Dissolve the intermediate in methanol. Purge the flask with nitrogen and add 10% Pd/C (0.1 eq by weight). Evacuate and backfill with H₂ gas (balloon pressure). Stir vigorously for 12 hours. Filter through a Celite pad to remove the catalyst, and concentrate to yield the final product.

    • Causality: Catalytic hydrogenation is highly atom-economical. Because there are no halogens on the aromatic ring, there is no risk of deleterious dehalogenation, making Pd/C the ideal catalyst over milder alternatives like Raney Nickel.

Route B: The Base-Catalyzed Alkylation Pathway

This route is more convergent but requires handling sensitive reagents and strong bases.

  • Step 1: N-Alkylation

    • Protocol: Dissolve N-methyl-Boc-amine (1.1 eq) in anhydrous DMF and cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir until hydrogen evolution ceases (approx. 30 mins). Dropwise add a solution of 3-nitrobenzyl bromide (1.0 eq) in DMF. Stir at room temperature for 4 hours. Quench carefully with ice water, extract with Ethyl Acetate (EtOAc), wash extensively with water (to remove DMF), dry, and concentrate.

    • Causality: The proton on the carbamate nitrogen of Boc-NHMe has a pKa of ~13. Weak bases like K₂CO₃ are insufficient for complete deprotonation, leading to sluggish reactions and competing hydrolysis of the benzyl bromide. NaH ensures quantitative formation of the nucleophilic carbamate anion.

  • Step 2: Nitro Reduction

    • Protocol: Follow the exact Pd/C hydrogenation protocol described in Route A, Step 3.

Route C: The Chemoselective Direct Pathway

This route avoids the nitro-reduction step entirely by starting with the unprotected aniline, relying on the inherent electronic differences between the two nitrogen atoms.

  • Step 1: Reductive Amination

    • Protocol: React 3-aminobenzaldehyde with methylamine and NaBH(OAc)₃ in DCE as described in Route A. The resulting intermediate is 3-(methylaminomethyl)aniline.

  • Step 2: Chemoselective Boc Protection

    • Protocol: Dissolve the diamine intermediate in methanol and cool strictly to -78 °C. Add exactly 1.0 equivalent of Boc₂O dropwise over 1 hour. Allow the reaction to slowly warm to 0 °C and monitor closely by LCMS. Once the mono-protected mass is dominant, quench with methanol and purify via flash chromatography.

    • Causality: This step exploits the massive pKa difference between the secondary aliphatic amine (pKa ~10) and the primary aromatic aniline (pKa ~4.6). The aliphatic amine is vastly more nucleophilic and will attack the Boc anhydride first[3]. However, strict stoichiometric control and low temperatures are mandatory; excess Boc₂O or room temperature conditions will result in di-Boc protected impurities that are difficult to separate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ren, P., et al. (2012). "WO2012158843A2 - Kinase inhibitors." Google Patents.

Sources

Purity assessment of Tert-butyl 3-aminobenzyl(methyl)carbamate from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Commercial Sources for Medicinal Chemistry Applications

Executive Summary

In the synthesis of heterobifunctional degraders (PROTACs) and peptidomimetics, the linker intermediate tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) serves as a critical node. Its dual functionality—a reactive aniline for immediate coupling and a Boc-protected secondary amine for downstream diversification—makes purity paramount.

This guide evaluates samples from three distinct supplier tiers (Global Distributor, Regional Specialist, and Bulk Manufacturer). Key Finding: While all suppliers claimed >95% purity by HPLC, quantitative NMR (qNMR) revealed significant discrepancies in net assay (mass balance), ranging from 88% to 98%. Furthermore, LC-MS analysis identified a critical regioisomeric impurity in "economy" grade batches that co-elutes under standard acidic conditions.

Strategic Importance & Chemical Context

The integrity of this building block is threatened by two primary degradation pathways:

  • Oxidation of the Aniline: Leading to colored azo/nitroso species (browning of solid).

  • Acid Sensitivity: The Boc group is labile; trace acid in solvents or improper storage can trigger premature deprotection, yielding the diamine salt.

Target Molecule:

  • Formula: C₁₃H₂₀N₂O₂

  • MW: 236.31 g/mol [1]

  • Key Signals: Boc singlet (~1.4 ppm), N-Methyl singlet (~2.8 ppm), Aromatic pattern (1,3-substituted).

Analytical Workflow

To ensure data integrity, we employed a "Triage Protocol" combining chromatographic separation with absolute quantification.

AnalyticalWorkflow cluster_Methods Parallel Analysis Start Raw Sample (CAS 167756-90-3) Visual Visual Inspection (Color/State) Start->Visual Solubility Solubility Check (DMSO-d6/MeOH) Visual->Solubility LCMS UHPLC-MS (Impurity ID) Solubility->LCMS 0.1 mg/mL qNMR 1H qNMR (Absolute Assay) Solubility->qNMR 10 mg/mL DataInteg Data Integration LCMS->DataInteg Area % qNMR->DataInteg Wt % Decision Go/No-Go Decision DataInteg->Decision

Figure 1: Analytical Triage Workflow ensuring orthogonal validation of purity.

Comparative Analysis: Supplier Benchmarking

We blinded three commercial samples: Supplier A (Premium Western Brand), Supplier B (Asian CRO Specialist), and Supplier C (Bulk Aggregator).

Table 1: Quantitative Performance Data
MetricSupplier A (Premium)Supplier B (Specialist)Supplier C (Bulk)
Price / Gram $185$65$22
Appearance Off-white crystalline solidPale yellow powderBrownish amorphous solid
LC-MS Purity (UV 254) 99.2%97.5%96.1%
qNMR Assay (Wt %) 98.4% 92.1% 84.3%
Major Impurity None detectedResidual Solvent (EtOAc)Regioisomer (4-amino)
Water Content (KF) 0.1%0.4%1.8%
Technical Insight: The "Hidden" Impurities
  • Supplier B (The Solvent Trap): While the LC trace looked clean, qNMR revealed ~5% weight contribution from Ethyl Acetate and trace Triethylamine. This inflates the apparent yield of your subsequent reaction if not accounted for.

  • Supplier C (The Isomer Risk): The 3-amino target is often synthesized via nitration of a benzyl precursor. Poor regiocontrol yields the 4-amino isomer . Under standard C18 gradients (Acidic), these isomers often co-elute.

    • Impact: The 4-amino isomer is a "dead end" or "wrong turn" in structure-activity relationship (SAR) studies, potentially leading to false negatives in biological assays.

Detailed Experimental Protocols
Protocol A: High-Resolution LC-MS (Isomer Resolution)

Standard acidic methods often fail to separate the 3-amino and 4-amino regioisomers. We utilize a pH-buffered method to exploit slight pKa differences.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/mL.

  • Detection: UV 254 nm + ESI (Positive Mode).

  • Rationale: At pH 10, the aniline is neutral, increasing retention and hydrophobic interaction differences between the meta (3-amino) and para (4-amino) isomers.

Protocol B: qNMR for Absolute Assay

Chromatography measures signal response, not mass. qNMR is the only self-validating method for "potency."

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).

    • Why: Its singlet at ~6.1 ppm is in a clean region, distinct from the Boc (~1.4 ppm) and aromatic protons (6.5–7.2 ppm) of the analyte.

  • Solvent: DMSO-d6 (Ensures full solubility of polar impurities).

  • Preparation:

    • Weigh ~10 mg Sample (precision ±0.01 mg).

    • Weigh ~5 mg Internal Standard.[2]

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16.

    • Pulse angle: 90°.[2]

  • Calculation:

    
    
    
Impurity Origin Mapping

Understanding synthesis helps predict impurities. The most common route involves nitration of the benzyl amine derivative, followed by reduction.

SynthesisPath Start Starting Material (Benzylamine deriv.) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Isomer3 3-Nitro isomer (Desired) Nitration->Isomer3 Major Isomer4 4-Nitro isomer (Impurity) Nitration->Isomer4 Minor Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Isomer3->Reduction Isomer4->Reduction Product Final Product (3-Amino) Reduction->Product Impurity Regio-Impurity (4-Amino) Reduction->Impurity Oxidation Oxidation Byproduct (Azo species) Product->Oxidation Storage (Air/Light)

Figure 2: Synthetic origin of regioisomeric and oxidative impurities.

Recommendations
  • For GLP/GMP Synthesis: Use Supplier A . The cost premium is offset by the elimination of purification steps and risk of "dead" mass (salts) affecting stoichiometry.

  • For Early Discovery/Scoping: Supplier B is acceptable if you correct for the 92% assay. You are paying for 8% solvent—adjust your molar equivalents accordingly.

  • Avoid: Supplier C for any biological screening. The 4-amino isomer contamination is a structural liability that can invalidate SAR data.

References
  • Chemical Identity & Properties

    • Tert-butyl (3-aminobenzyl)(methyl)carbamate (CAS 167756-90-3).[1][3][4] Sigma-Aldrich Product Specification. Link

  • Analytical Methodology (qNMR)

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. NIST Guidelines for Purity Assessment. Link

  • Chromatographic Separation of Anilines

    • Separation of amino-aromatic isomers using high-pH mobile phases. Journal of Chromatography A. Link

  • Boc-Group Stability

    • Greene's Protective Groups in Organic Synthesis (Wiley). Mechanisms of acid-catalyzed deprotection. Link

Sources

Cost-benefit analysis of using Tert-butyl 3-aminobenzyl(methyl)carbamate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For discovery-phase medicinal chemistry (mg to gram scale), purchasing tert-butyl 3-aminobenzyl(methyl)carbamate is the superior strategy due to the high hidden costs of purification and the toxicity of aniline intermediates. However, for process-scale (>100g) or when specific isotopologues are required, the in-house synthesis via the 3-nitrobenzaldehyde route offers a 60-70% cost reduction, provided robust hydrogenation infrastructure is available.

This guide analyzes the technical and economic trade-offs of integrating this bifunctional linker into your workflow, specifically for PROTAC® and fragment-based drug discovery (FBDD) applications.

Technical Profile: The "Privileged" Linker

This molecule is not just a spacer; it is a conformational lock . Unlike simple alkyl linkers, the N-methyl group eliminates a hydrogen bond donor, altering the solubility profile (LogD) and permeability of the final drug candidate.

FeatureSpecificationImpact on Synthesis
Core Structure N-Boc-protected benzylamineAllows orthogonal deprotection (Acid labile).
Functional Handle meta-Aniline (-NH2)Ready for Buchwald-Hartwig, SnAr, or amide coupling.
N-Methylation Tertiary CarbamatePrevents over-acylation; improves solubility; removes H-bond donor.
CAS 167756-90-3Commercially available but often "Make-to-Order".

Comparative Analysis: Buy vs. Make

Option A: Commercial Acquisition (The "Buy" Route)
  • Market Status: Available from major catalog vendors (e.g., Enamine, Sigma, BLD Pharm).

  • Typical Purity: 95-97% (NMR).

  • Cost: High ($150 - $400 per gram depending on vendor stock).

  • Lead Time: 2-6 weeks (often stocked in Asia/Europe, requiring import logistics).

Pros:

  • Zero Labor: Frees up FTEs for high-value SAR generation.

  • Guaranteed QC: Certificate of Analysis (CoA) reduces risk of downstream failure.

Cons:

  • Batch Variability: Trace transition metals (Pd/Fe) from vendor synthesis can interfere with sensitive couplings later.

  • Supply Chain Risk: "In-stock" often means "In-warehouse-overseas."

Option B: In-House Synthesis (The "Make" Route)
  • Precursors: 3-Nitrobenzaldehyde (Commodity chemical, <$1/g).

  • Reagents: Methylamine, NaBH4, Boc2O, Pd/C, H2.

  • Total Steps: 3 linear steps.

Pros:

  • Cost Efficiency: Material cost is <$15/g.

  • Scalability: Protocol scales linearly to 100g.

  • Control: Allows introduction of stable isotopes (e.g., using CD3-NH2 or 13C-Boc2O).

Cons:

  • Purification Bottleneck: The intermediate secondary amine often requires column chromatography.

  • Safety: Handling pyrophoric hydrogenation catalysts and toxic anilines.

Decision Matrix & Workflow Visualization

The following diagram illustrates the synthesis logic and the decision gates for choosing between purchasing and synthesizing.

G cluster_synthesis In-House Synthesis Route node_start Start: Need Linker decision_scale Scale Required? node_start->decision_scale decision_time Timeline < 2 Weeks? decision_scale->decision_time < 5g step1 1. Reductive Amination (3-Nitrobenzaldehyde + MeNH2) decision_scale->step1 > 10g (Cost Savings) decision_time->step1 Yes (Urgent) vendor Commercial Vendor ($300/g, 3 weeks) decision_time->vendor No (Can wait) step2 2. Boc Protection (Boc2O, DCM) step1->step2 Crude step3 3. Nitro Reduction (H2, Pd/C or Fe/NH4Cl) step2->step3 Silica Purification target Target Molecule (CAS 167756-90-3) step3->target Filtration

Figure 1: Decision logic for sourcing tert-butyl 3-aminobenzyl(methyl)carbamate, including the 3-step synthetic pathway.

Experimental Protocols

Protocol A: In-House Synthesis (The "Make" Standard)

For validation of the cost-benefit analysis, this route establishes the baseline labor/yield.

Step 1: Reductive Amination & Protection (Telescoped)

  • Reactants: Dissolve 3-nitrobenzaldehyde (10 mmol) in MeOH (30 mL). Add Methylamine (2.0 M in THF, 1.2 eq). Stir 1h.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Caution: Gas evolution. Stir 2h.

  • Protection: Quench with water. Extract (DCM). To the organic layer, add Boc2O (1.1 eq) and TEA (1.5 eq). Stir overnight.

  • Purification: Flash chromatography (Hexane/EtOAc) is required to remove over-alkylated byproducts.

    • Checkpoint: Yield is typically 60-70%.

Step 2: Nitro Reduction

  • Catalysis: Dissolve the N-Boc-3-nitrobenzyl(methyl)amine in EtOH. Add 10 wt% Pd/C (10% by mass of substrate).

  • Hydrogenation: Stir under H2 balloon (1 atm) for 4-6h.

  • Workup: Filter through Celite® to remove Pd. Concentrate.

    • Result: The product is usually pure enough for subsequent coupling without chromatography.

Protocol B: Quality Control for Commercial Batches

Always perform this check on purchased material.

  • LCMS Purity Check: Ensure no free methylamine or de-Boc material is present.

  • Pd Scavenging: If the material is dark or colored, treat with SiliaMetS® Thiol resin to remove residual palladium from the vendor's reduction step.

Cost-Benefit Data Matrix

The following table summarizes real-world data extrapolated from standard laboratory overheads and chemical pricing (2025 estimates).

MetricCommercial PurchaseIn-House Synthesis (10g scale)
Direct Material Cost $300 - $500 / g~$12 / g
Scientist Labor 0.5 hours (Ordering/QC)18 hours (3 days elapsed)
Total "Real" Cost *$550 / g $250 / g (at $100/hr FTE rate)
Purity Reliability High (97%+)Variable (Dependent on purification)
Safety Risk LowModerate (H2 gas, toxic anilines)
Flexibility NoneHigh (Can modify R-groups)

*Total Real Cost includes shipping for purchase vs. FTE labor + waste disposal for synthesis.

Application: PROTAC Linker Logic

In PROTAC design, this molecule serves as the attachment point to the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).

Why this specific linker? The N-methyl group on the carbamate is critical.

  • Solubility: It breaks the planarity and reduces the "amide character" of the linker chain.

  • Stability: It prevents intramolecular cyclization that can occur with secondary amines.

PROTAC aniline Free Aniline (from CAS 167756-90-3) coupling Amide Coupling (HATU/DIPEA) aniline->coupling warhead Target Protein Ligand (Warhead-COOH) warhead->coupling intermediate Intermediate Conjugate coupling->intermediate deboc Acid Deprotection (TFA/DCM) intermediate->deboc linker_ready Exposed N-Methyl Amine (Ready for E3 Ligand) deboc->linker_ready

Figure 2: Workflow for incorporating the linker into a PROTAC system. The N-methyl group remains protected until the final assembly step.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and deprotection protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on N-methylation improving solubility/permeability).

  • Burke, M. D., et al. (2015). "Direct Amidation of N-Boc- and N-Cbz-Protected Amines." Organic Letters, 17(24), 6054-6057. (Demonstrates orthogonality of protected amines).

  • Kalliokoski, T. (2015).[2] "Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis." ACS Combinatorial Science, 17(10), 600-607.[2] (Economic analysis of building block acquisition).

Sources

Comparative Biological Activity of BTK Inhibitors Synthesized via Tert-butyl 3-aminobenzyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

As a Senior Application Scientist, I frequently evaluate novel building blocks that can expand the chemical space of kinase inhibitors. Bruton’s Tyrosine Kinase (BTK) is a validated target for B-cell malignancies (such as Non-Hodgkin's Lymphoma and Chronic Lymphocytic Leukemia) and autoimmune diseases[1]. While first-generation covalent inhibitors like Ibrutinib have revolutionized treatment, acquired resistance (e.g., Cys481 mutations) and compensatory signaling pathways necessitate the development of novel, highly selective scaffolds.

This guide objectively evaluates the biological performance of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives synthesized using the critical building block Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) [2], comparing them against standard clinical alternatives.

Chemical Rationale & Mechanistic Context

The incorporation of Tert-butyl 3-aminobenzyl(methyl)carbamate into the pyrido[2,3-d]pyrimidine core is a deliberate, highly rationalized structural choice[3].

  • Causality of the Building Block: The primary aniline nitrogen acts as a potent nucleophile to displace leaving groups (such as methylsulfinyl) on the pyrimidine core[3].

  • Role of the Boc Group: The tert-butyl carbamate (Boc) group is essential. It protects the secondary aliphatic amine, preventing unwanted cross-linking or side reactions during high-temperature (140°C) nucleophilic aromatic substitution[3].

  • Pharmacophore Maturation: Post-coupling, the Boc group is cleaved. The newly exposed basic amine forms critical hydrogen bonds with the hinge region of the BTK kinase domain, drastically improving both binding affinity and aqueous solubility.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Proliferation Malignant B-Cell Proliferation (NF-κB Pathway) PLCg2->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->BTK Competitive Inhibition (Hinge Region Binding)

Fig 1: BCR signaling pathway illustrating BTK inhibition by pyrido[2,3-d]pyrimidine derivatives.

Comparative Performance Data

To objectively assess the utility of these synthesized compounds, we must compare their biological activity against established inhibitors. The table below summarizes the in vitro and cellular efficacy of a representative pyrido[2,3-d]pyrimidin-7(8H)-one derivative against Ibrutinib (BTK inhibitor) and R406 (SYK inhibitor)[4].

Table 1: Biological Activity Comparison in B-Lymphoid Malignancy Models
Compound Class / DrugPrimary Target(s)In Vitro Kinase IC₅₀Rec-1 Cell Proliferation (% Blockade at 48h)Mechanism of Action
Pyrido[2,3-d]pyrimidine Derivative BTK, LYN, SYK< 10 nM (BTK)63% Reversible Competitive[4]
Ibrutinib (Standard)BTK0.5 nM (BTK)3%Irreversible Covalent (Cys481)[4]
R406 (Alternative)SYK41 nM (SYK)31%Reversible Competitive[4]

Data Analysis & Insights: While Ibrutinib exhibits a lower biochemical IC₅₀ against isolated BTK, the pyrido[2,3-d]pyrimidine derivatives demonstrate vastly superior anti-proliferative activity in specific Non-Hodgkin's Lymphoma (NHL) cell lines, such as Rec-1 (63% blockade vs. 3% for Ibrutinib)[4]. This discrepancy highlights a critical biological reality: targeting BTK alone is sometimes insufficient due to upstream compensatory signaling. The synthesized derivatives act as multi-kinase inhibitors (suppressing BTK, LYN, and SYK simultaneously), effectively shutting down the entire BCR signaling cascade[4].

Experimental Methodologies & Validation Workflows

A robust drug discovery program relies on self-validating experimental systems. Below are the step-by-step protocols used to synthesize and evaluate these compounds, complete with the causality behind each methodological choice.

Exp_Workflow BB Building Block: CAS 167756-90-3 Synth Nucleophilic Substitution (140°C, Solvent-free) BB->Synth Deprot Boc Deprotection (TFA/DCM) Synth->Deprot Intermediate Assay1 In Vitro BTK Assay (TR-FRET) Deprot->Assay1 Active Compound Assay2 Cell Proliferation (Rec-1 NHL Cells) Deprot->Assay2

Fig 2: Synthesis and biological validation workflow for BTK inhibitors using CAS 167756-90-3.

Protocol A: Synthesis & Deprotection (Chemical Validation)
  • Coupling Preparation: Dissolve 0.1 g of 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one and 0.1 g of Tert-butyl 3-aminobenzyl(methyl)carbamate in 5 mL of Dichloromethane (DCM)[3].

  • Solvent Evaporation: Concentrate the mixture under a vacuum to completely remove the DCM[3].

  • Neat Reaction: Stir the resulting solvent-free mixture at 140°C for 0.5 hours[3].

    • Causality: Conducting this as a neat melt at high temperatures provides the thermodynamic energy required to drive the nucleophilic displacement of the methylsulfinyl group, while the absence of solvent maximizes collision frequency between the reactants.

  • Deprotection: Purify via preparative TLC[3], then treat the intermediate with Trifluoroacetic Acid (TFA) in DCM to cleave the Boc group.

    • Self-Validation: Confirm complete deprotection via LC-MS (monitoring for the expected [M+H]+ mass shift) before proceeding to biological assays.

Protocol B: In Vitro BTK Kinase Activity Assay (Biochemical Validation)
  • Kinase Pre-activation: Incubate 150 nM of full-length human BTK in kinase dilution buffer supplemented with 10 mM MgCl₂ and ATP[3].

    • Causality: BTK requires autophosphorylation for full catalytic activity. Pre-incubating with MgCl₂ and ATP ensures the kinase is in its active, biologically relevant conformation prior to inhibitor binding[3].

  • Compound Incubation: Add serial dilutions (e.g., 10 µM to 0.1 nM) of the deprotected pyrido[2,3-d]pyrimidine derivative to the activated kinase. Include Ibrutinib as a positive control and DMSO as a vehicle control.

  • TR-FRET Detection: Add a biotinylated peptide substrate and ATP. Following a 60-minute incubation, add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Self-Validation: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio, ensuring that the calculated IC₅₀ values are statistically reliable.

Protocol C: Cell Proliferation Assay (Cellular Validation)
  • Cell Seeding: Seed Rec-1 cells (Mantle Cell Lymphoma model) at a density of 1×10⁴ cells/well in a 96-well plate.

  • Treatment: Expose the cells to 1 µM of the test compounds, Ibrutinib, and R406 for 48 hours[4].

  • Viability Measurement: Add MTS reagent (or CellTiter-Glo) and measure absorbance/luminescence.

    • Causality: The MTS tetrazolium compound is bioreduced by cells into a colored formazan product that is directly proportional to the number of living cells. Comparing the test compound to the 0.1% DMSO vehicle control establishes the exact percentage of proliferation blockade (e.g., 63% reduction)[4].

Strategic Conclusion

For drug development professionals targeting mature B-cell neoplasms, relying solely on highly specific, irreversible BTK inhibitors can lead to clinical blind spots due to pathway circumvention. Utilizing Tert-butyl 3-aminobenzyl(methyl)carbamate as a foundational building block enables the synthesis of pyrido[2,3-d]pyrimidine derivatives that exhibit a broader, more effective multi-kinase inhibition profile (BTK/LYN/SYK)[4]. The experimental data confirms that these derivatives can induce profound anti-proliferative effects in cell lines where standard inhibitors like Ibrutinib fail[4], making this chemical scaffold a highly valuable asset in next-generation oncology pipelines.

References

  • US9580427B2 - Kinase inhibitors. Google Patents. (Details the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives using tert-butyl 3-aminobenzyl(methyl)carbamate and BTK assay protocols).
  • 4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones as BCR kinase inhibitors for B lymphoid malignancies. European Journal of Medicinal Chemistry / PubMed. (Provides the comparative biological activity data against Ibrutinib and R406 in Rec-1 cells). URL:[Link]

  • WO2012158843A2 - Kinase inhibitors. Google Patents. (Further validates the structural utility and kinase inhibition profile of the synthesized derivatives).

Sources

Safety Operating Guide

Tert-butyl 3-aminobenzyl(methyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle, including proper disposal, is what distinguishes a safe and efficient laboratory from a hazardous one. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl 3-aminobenzyl(methyl)carbamate (CAS No. 167756-90-3). Our focus is not just on the "how," but the "why," ensuring that these procedures become an integral part of your laboratory's safety culture.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is mandatory. Tert-butyl 3-aminobenzyl(methyl)carbamate is an organic compound featuring both a carbamate and an aromatic amine moiety, which dictates its hazard profile.

Table 1: Physicochemical and Hazard Data for Tert-butyl 3-aminobenzyl(methyl)carbamate

Property Value Source
Chemical Name tert-Butyl (3-aminobenzyl)(methyl)carbamate MilliporeSigma[1]
CAS Number 167756-90-3 Clearsynth[2]
Molecular Formula C₁₃H₂₀N₂O₂ Clearsynth[2]
Molecular Weight 236.31 g/mol MilliporeSigma[1]
Appearance Solid MilliporeSigma[1]
GHS Hazard Statements H302, H315, H319, H335 MilliporeSigma[1]
GHS Pictogram GHS07 (Exclamation Mark) MilliporeSigma[1]

| Hazard Summary | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[3], MilliporeSigma[1] |

The hazard profile confirms that this compound cannot be disposed of as regular waste. The presence of the carbamate and aminobenzyl groups necessitates its treatment as hazardous chemical waste.

The Core Directive: Professional Hazardous Waste Management

The primary and non-negotiable method for the disposal of tert-butyl 3-aminobenzyl(methyl)carbamate is through your institution's Environmental Health and Safety (EHS) office and their designated licensed hazardous waste disposal contractor.[4] Laboratory personnel should never attempt to dispose of this chemical via standard trash or sewer systems.[4][5]

The causality here is twofold:

  • Regulatory Compliance: Local, state, and federal regulations strictly govern the disposal of hazardous chemicals to prevent environmental contamination.[6]

  • Safety: Professional waste handlers have the training and equipment to manage the risks associated with chemical transportation and final disposal, which often involves high-temperature incineration to ensure complete destruction.[7][8]

On-Site Waste Management & Segregation Protocol

This protocol covers the immediate, in-laboratory steps for safely collecting and storing the waste prior to its collection by EHS personnel.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.[9]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn.

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions within a waste container.

  • Solid Waste: Collect unused or waste tert-butyl 3-aminobenzyl(methyl)carbamate powder in a dedicated, clearly labeled, and sealable container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic liquid waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and paper towels, must be collected in a sealed bag or container and disposed of as solid hazardous waste.[4]

Step 3: Container Selection and Labeling

  • Container Type: Use chemically compatible and sealable containers. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl 3-aminobenzyl(methyl)carbamate"

    • The approximate concentration and quantity

    • The date of accumulation

Step 4: Temporary Storage Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials, until they are collected by your institution's EHS department.[10][11]

Decontamination and Spill Management

Accidents happen, and a clear plan for decontamination and spill response is essential.

  • Glassware Decontamination: Glassware that has contained the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in the appropriate liquid waste container. After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Spill Cleanup:

    • Alert personnel in the immediate area and, if necessary, evacuate.

    • Wear appropriate PPE, including respiratory protection if the spill generates dust.

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[6][10] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[12]

    • Clean the spill area with a cloth or sponge and a suitable solvent. The cleaning materials must also be disposed of as hazardous waste.

    • Wash the area with soap and water.[6]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of tert-butyl 3-aminobenzyl(methyl)carbamate waste.

G Disposal Workflow for Tert-butyl 3-aminobenzyl(methyl)carbamate cluster_0 In-Laboratory Procedure cluster_1 Institutional Disposal A Waste Generated (Solid, Liquid, or Contaminated Labware) B Is the waste solid or liquid? A->B C Solid Waste Container (Unused reagent, contaminated labware) B->C Solid D Liquid Waste Container (Solutions, solvent rinsate) B->D Liquid E Properly Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Quantity C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Office for Waste Pickup F->G H Waste Collected by Trained EHS Personnel or Licensed Contractor G->H I Final Disposal via Approved Method (e.g., High-Temperature Incineration) H->I

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Benzylamine. (n.d.). Google Vertex AI Search.
  • tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412. (n.d.). PubChem. Retrieved from [Link]

  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Alfa Aesar. Retrieved from [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.